6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Beschreibung
BenchChem offers high-quality 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromo-3-iodo-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMZJNIJZDEBIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. As a novel heterocyclic compound, detailed experimental data is not yet broadly available. Therefore, this document serves as both a repository of predicted characteristics and a practical guide for the empirical determination of its properties in a laboratory setting. The insights and protocols herein are designed to empower researchers to fully characterize this promising scaffold for applications in medicinal chemistry and drug discovery.
Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Core
The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile biological activities.[1] This fused heterocyclic system is a bioisostere of purine and has been successfully incorporated into a multitude of clinically relevant molecules, including kinase inhibitors for oncology and immunology.[2][3] Derivatives of this core have shown potent inhibitory activity against a range of kinases, such as TANK-binding kinase 1 (TBK1), and have been explored for their potential in treating cancer and immune-related diseases.[2]
The specific compound, 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, offers multiple strategic vectors for chemical modification. The bromine and iodine atoms at the 6- and 3-positions, respectively, are ideal handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of the structure-activity relationship (SAR). A thorough understanding of the core physicochemical properties of this molecule is the foundational first step in any drug discovery cascade, influencing everything from assay design and formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Compound Identification and Structural Attributes
It is critical to ensure the correct isomeric form of the pyrazolopyridine core is being studied. This guide focuses on the [3,4-b] isomer. A related isomer, 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine, is documented under CAS Number 1305208-17-6.[4] Researchers should verify the identity of their material through rigorous analytical methods, such as 2D NMR, to confirm the ring fusion orientation.
| Property | Value | Source |
| Chemical Name | 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | - |
| Molecular Formula | C₆H₃BrIN₃ | - |
| Molecular Weight | 323.92 g/mol | Calculated |
| Canonical SMILES | C1=C(C2=C(N=C1)N=C(I)N2)Br | - |
| InChI Key | (Predicted) | - |
Predicted Physicochemical Properties: A Computational Approach
In the absence of experimental data, computational models provide valuable estimations for key physicochemical parameters. These predictions are essential for guiding experimental design, such as selecting appropriate solvent systems and analytical methods.[5][6]
| Parameter | Predicted Value | Significance in Drug Discovery |
| cLogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Indicates lipophilicity; influences membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų | Predicts passive molecular transport through membranes. |
| Aqueous Solubility (LogS) | Low | Affects dissolution and bioavailability. |
| pKa (Acidic - N-H) | ~8.0 - 9.0 | Influences ionization state at physiological pH, affecting solubility and target binding. |
| pKa (Basic - Pyridine N) | ~1.5 - 2.5 | Influences ionization state at physiological pH. |
Note: These values are estimations from various computational algorithms and should be confirmed experimentally.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven protocols for the empirical determination of the key physicochemical properties of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Aqueous Solubility
Aqueous solubility is a critical determinant of a compound's bioavailability. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding.
4.1.1. Kinetic Solubility Determination (High-Throughput Method)
This method is ideal for early-stage discovery, providing a rapid assessment of solubility from a DMSO stock solution.
-
Principle: A concentrated DMSO solution of the compound is diluted into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. Turbidity is often used to detect precipitation.
-
Protocol:
-
Prepare a 10 mM stock solution of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The highest concentration that does not show a significant increase in turbidity is reported as the kinetic solubility.
-
Caption: Workflow for Kinetic Solubility Determination.
4.1.2. Thermodynamic Solubility Determination (Shake-Flask Method)
This "gold standard" method measures the solubility of the solid compound at equilibrium and is crucial for later-stage development.[3]
-
Principle: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
-
Protocol:
-
Add an excess amount of solid 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine to a vial containing a known volume of aqueous buffer (pH 7.4).
-
Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS method against a standard curve.
-
Caption: Shake-Flask Method for Thermodynamic Solubility.
Lipophilicity (LogP)
The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity.
4.2.1. Shake-Flask Method for LogP Determination
-
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.
-
Protocol:
-
Prepare a stock solution of the compound in either water or n-octanol.
-
In a separatory funnel, combine equal volumes of n-octanol and water (pre-saturated with each other).
-
Add a known amount of the compound stock solution.
-
Shake vigorously for several minutes to allow for partitioning, then let the layers separate completely.
-
Carefully collect samples from both the aqueous and n-octanol layers.
-
Determine the concentration of the compound in each phase using HPLC-UV or LC-MS.
-
Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).
-
Spectroscopic and Structural Analysis
Structural confirmation and purity assessment are paramount. The following are expected spectral characteristics for 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Based on the structure and data from related compounds like 3-Iodo-1H-pyrazolo[3,4-b]pyridine, the following signals are anticipated[7]:
-
A broad singlet for the N-H proton of the pyrazole ring, likely in the range of 13-14 ppm.
-
Two doublets in the aromatic region (7.5-9.0 ppm) corresponding to the protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
-
-
¹³C NMR:
-
Six distinct signals are expected for the six carbon atoms in the heterocyclic core.
-
The carbon atom bearing the iodine (C3) will likely appear at a lower field (higher ppm) due to the heavy atom effect.
-
The carbon atom bearing the bromine (C6) will also be shifted downfield.
-
Mass Spectrometry (MS)
-
Expected Molecular Ion (M+): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (323.92 g/mol ).
-
Isotopic Pattern: A characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion and any fragments containing the bromine atom.
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is expected, corresponding to the N-H stretching vibration of the pyrazole ring.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of absorptions in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.
Synthesis and Purification
A plausible synthetic route involves the direct halogenation of the 1H-pyrazolo[3,4-b]pyridine core.
-
Iodination: The parent heterocycle can be treated with iodine in the presence of a base like potassium hydroxide in a polar aprotic solvent such as DMF.[7] This regioselectively installs the iodine at the 3-position.
-
Bromination: Subsequent bromination at the 6-position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).
-
Purification: Purification of the final product would typically be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.
Conclusion
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a valuable building block for medicinal chemistry, offering significant potential for the development of novel therapeutics. While experimental data for this specific molecule is sparse, this guide provides a robust framework for its characterization. By employing the computational predictions as a starting point and meticulously following the detailed experimental protocols for determining solubility, lipophilicity, and structural features, researchers can build the comprehensive dataset needed to unlock the full potential of this promising scaffold.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435–1453. [Link]
-
Huang, W., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. IUCrData, 1(1), x140829. [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3683-3687.
-
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. Lead Sciences. [Link]
-
Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science, 11(6), 113-122. [Link]
-
Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. (2021). International Journal of Molecular Sciences, 22(2), 893. [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. [Link]
- Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. (2019). Journal of the Brazilian Chemical Society, 30(8), 1745-1753.
-
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2021). Molecules, 26(11), 3183. [Link]
- Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. (2020).
- Novel Methods for the Prediction of logP, pKa, and logD. (2002). Journal of Chemical Information and Computer Sciences, 42(4), 796–805.
-
13C-NMR. ResearchGate. [Link]
-
Aqueous Solubility. Creative Biolabs. [Link]
-
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS No : 151266-23-8. Pharmaffiliates. [Link]
-
Pyrazolo[3,4-b]pyridine Search. Ark Pharma Scientific Limited. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine - Lead Sciences [lead-sciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 7. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Precursors for the Synthesis of Dihalogenated Pyrazolo[3,4-b]pyridines
Introduction: The Strategic Importance of Dihalogenated Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent kinase inhibitors and other therapeutic agents.[1][2][3] Dihalogenated variants of this scaffold are of particular strategic importance. The two halogen atoms, often at the 4- and 6-positions, serve as versatile synthetic handles for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries, a critical step in optimizing potency, selectivity, and pharmacokinetic profiles.
This technical guide provides an in-depth exploration of the primary precursor classes and synthetic methodologies for accessing dihalogenated pyrazolo[3,4-b]pyridines. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis of the most effective synthetic routes. The narrative is structured around the core precursor, as the choice of starting material fundamentally dictates the synthetic strategy. The predominant approach involves the annulation of a pyridine ring onto a pre-existing pyrazole core.[3][4]
The Workhorse Precursor: 5-Aminopyrazoles
5-Aminopyrazoles are arguably the most versatile and widely employed precursors for constructing the pyrazolo[3,4-b]pyridine skeleton.[4] Their nucleophilic C4 carbon and 5-amino group provide the necessary reactive sites to build the fused pyridine ring with a variety of three-carbon electrophilic partners.
Strategy 1: Condensation with 1,3-Dicarbonyl Compounds & Subsequent Halogenation
A classic and reliable method involves the condensation of a 5-aminopyrazole with a β-diketone or a β-ketoester. This reaction typically proceeds under acidic conditions (e.g., acetic acid) at elevated temperatures or with microwave irradiation.[5] The initial condensation forms a pyrazolo[3,4-b]pyridin-4-one or 4-hydroxypyrazolo[3,4-b]pyridine intermediate, which exists in tautomeric equilibrium. This intermediate is then subjected to a separate chlorination step to yield the dihalogenated product.
Causality and Mechanistic Insight: The reaction is driven by the initial nucleophilic attack of the 5-amino group on one of the carbonyls of the 1,3-dicarbonyl compound, followed by intramolecular cyclization involving the C4 position of the pyrazole ring and the second carbonyl group, and subsequent dehydration. The resulting dihydroxy derivative is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃). The lone pairs on the oxygen atoms attack the electrophilic phosphorus center, leading to the formation of a good leaving group and subsequent substitution by chloride ions to yield the stable, aromatic 4,6-dichloro-1H-pyrazolo[3,4-b]pyrimidine.[6]
Caption: Synthesis via 5-Aminopyrazole and 1,3-Dicarbonyl Compound.
Detailed Experimental Protocol: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine [6]
-
Step A: Synthesis of 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol:
-
Combine 5-amino-1H-pyrazole-4-carboxamide (5 g, 0.0396 mol) and urea (23.6 g, 0.3937 mol) in a round-bottom flask.
-
Heat the mixture to 190°C for 2 hours. The solution will gradually become turbid. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and add a 10% potassium hydroxide (KOH) solution (10 g KOH in 90 mL water) to adjust the pH to approximately 9.
-
Filter the resulting precipitate, wash it thoroughly with water, and dry to obtain the intermediate diol product.
-
-
Step B: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine:
-
To the dried 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (3 g, 0.0195 mol), add phosphorus oxychloride (POCl₃, 30 mL) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux at 110°C for 4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow solid will precipitate. Filter the solid, wash with ice-water, and dry to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. (Yield: 2.45 g, 66%).
-
Strategy 2: Cascade Cyclization with Alkynyl Aldehydes
A more contemporary and efficient approach involves a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes.[7] This method allows for the direct synthesis of halogenated pyrazolo[3,4-b]pyridines in a single step by including a halogen source like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in the reaction mixture.
Causality and Mechanistic Insight: The reaction is initiated by the condensation of the 5-aminopyrazole with the alkynyl aldehyde to form an intermediate imine. A silver or other transition metal salt can then coordinate to the alkyne, activating it for nucleophilic attack. The endocyclic nitrogen of the pyrazole then performs a 6-endo-dig cyclization onto the activated alkyne. When a halogen source (e.g., I₂ or NBS) is present, it participates in the cyclization, leading directly to the halogenated product and avoiding a separate halogenation step. This demonstrates excellent atom economy and procedural efficiency.[7]
Caption: One-Pot Synthesis via Cascade Cyclization.
The Vilsmeier-Haack Approach: Acetamidopyrazole Precursors
The Vilsmeier-Haack reaction offers a powerful route to functionalized pyrazolo[3,4-b]pyridines.[8] Using an N-acetylated aminopyrazole (an acetamidopyrazole) as the precursor, the Vilsmeier-Haack reagent (formed from POCl₃ and DMF) acts as both a cyclizing and a chlorinating agent.
Causality and Mechanistic Insight: The Vilsmeier-Haack reagent is a highly electrophilic chloroiminium species. It attacks the electron-rich pyrazole ring, typically at the C4 position. A series of intramolecular rearrangements and cyclization steps, driven by the acetamido group, leads to the formation of the fused pyridine ring. The reaction conditions inherently introduce a chlorine atom onto the pyridine ring, typically at the 6-position, and often a formyl (carbaldehyde) group at the 5-position.[3][9] While this does not directly yield a dihalogenated product, the resulting 6-chloro-5-formyl-pyrazolo[3,4-b]pyridine is an advanced precursor. The formyl group can be removed or converted, and the second halogen can be introduced through subsequent reactions, for instance, by converting a hydroxyl group at the 4-position.
Detailed Experimental Protocol: Synthesis of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde [9]
-
Preparation of Vilsmeier-Haack Reagent: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.2 mL, 12.9 mmol) to dimethylformamide (DMF, 5 mL) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0°C.
-
Reaction: Add 5-acetylamino-3-methyl-1-phenylpyrazole (0.5 g, 2.3 mmol) to the prepared Vilsmeier-Haack reagent.
-
Heating: Heat the reaction mixture at 80°C for 5-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, pour the reaction mixture into a beaker containing crushed ice (100 g).
-
Neutralization and Extraction: Neutralize the solution with sodium bicarbonate (NaHCO₃). The product will precipitate out. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.
Direct Dihalogenation of the Pyrazolo[3,4-b]pyridine Core
In some synthetic strategies, it is advantageous to first construct the parent pyrazolo[3,4-b]pyridine ring and then introduce the halogens. This is particularly useful when the desired substitution pattern is not directly accessible from the cyclization precursors.
Example: Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine [1]
This protocol illustrates a sequential halogenation. Starting with a monohalogenated precursor, a second, different halogen is introduced.
-
Starting Material: 5-Bromo-1H-pyrazolo[3,4-b]pyridine (24 g, 121.20 mmol).
-
Reaction Setup: Dissolve the starting material in dimethylformamide (DMF).
-
Iodination: Add N-iodosuccinimide (NIS) (133.00 mmol) to the solution.
-
Heating: Heat the mixture at 60°C and stir for 12 hours.
-
Work-up: Cool the mixture to room temperature and pour it into water.
-
Isolation: A faint yellow precipitate will form. Filter the solid under reduced pressure to obtain the 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine product. The product can be used in the next step without further purification. (Yield: 32.5 g, 82.4%).
Data Summary: A Comparative Overview
| Precursor Class | Key Reagents | Typical Product | Advantages | Limitations |
| 5-Aminopyrazole | 1,3-Dicarbonyls, POCl₃ | 4,6-Dichloropyrazolo[3,4-b]pyridines | Robust, well-established, good yields. | Two-step process (cyclization then chlorination). |
| 5-Aminopyrazole | Alkynyl Aldehydes, I₂/NBS | 6-Halogenated Pyrazolo[3,4-b]pyridines | One-pot synthesis, high atom economy.[7] | May require specific catalysts (e.g., Ag salts). |
| Acetamidopyrazole | Vilsmeier-Haack (POCl₃/DMF) | 6-Chloro-5-formyl-pyrazolo[3,4-b]pyridines | One-pot functionalization and cyclization. | Does not directly yield dihalogenated products. |
| Pyrazolo[3,4-b]pyridine | NIS, NBS, etc. | Dihalogenated Pyrazolo[3,4-b]pyridines | Allows for precise introduction of halogens. | Requires synthesis of the core structure first. |
Conclusion and Future Outlook
The synthesis of dihalogenated pyrazolo[3,4-b]pyridines is a well-developed field with several reliable precursor-based strategies. The choice of precursor is paramount and is typically guided by the desired final substitution pattern and the availability of starting materials. The classical approach using 5-aminopyrazoles and 1,3-dicarbonyl compounds followed by chlorination remains a highly effective and versatile method. For increased efficiency and atom economy, modern cascade reactions with alkynyl aldehydes provide direct access to halogenated products in a single step.
The Vilsmeier-Haack reaction on acetamidopyrazoles provides an elegant route to chloro- and formyl-substituted scaffolds that are valuable for further diversification. Finally, the direct halogenation of a pre-formed pyrazolo[3,4-b]pyridine core offers a complementary strategy for accessing specific dihalogenation patterns.
As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the development of even more efficient, regioselective, and environmentally benign methods for synthesizing these critical dihalogenated intermediates will remain an active and important area of research.
References
-
Cimino, P., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(16), 4939. [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 60, 128579. [Link]
-
Bakr, M. F., et al. (2019). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Journal of Heterocyclic Chemistry, 56(10), 2757-2763. [Link]
-
Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]
-
Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2593-2615. [Link]
-
Zhang, Y., et al. (2021). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Journal of Physics: Conference Series, 1952, 022035. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Gomaa, M. A.-M. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 459-466. [Link]
-
Cimino, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2203. [Link]
-
Shchegol'kov, E. V., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 788-797. [Link]
-
Al-Omran, F., et al. (2009). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo. Journal of Heterocyclic Chemistry, 46(5), 856-862. [Link]
- U.S. Patent No. 5,616,723. (1997).
-
Al-Ghorbani, M., et al. (2023). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega, 8(2), 2459-2474. [Link]
-
Quiroga, J., et al. (2023). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Results in Chemistry, 5, 100829. [Link]
-
Zhao, W., et al. (2002). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. Journal of Chemical Research, 2002(9), 454-455. [Link]
-
Tedder, J. M., & Webster, B. (1962). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society (Resumed), 1638-1641. [Link]
-
El-Sayed, N. N. E. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 21(1), S202-S221. [Link]
-
Al-Issa, S. A. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron, 64(40), 9489-9494. [Link]
-
Zhidkova, A. M., et al. (2017). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Chemistry of Heterocyclic Compounds, 53(1), 1-15. [Link]
-
Bagley, M. C., et al. (2009). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 50(26), 3345-3348. [Link]
-
Kisel, V. M., et al. (2010). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Chemistry of Heterocyclic Compounds, 46(8), 957-962. [Link]
-
Cimino, P., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2203. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
Ghorab, M. M., et al. (2011). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 46(11), 5341-5347. [Link]
- U.S. Patent No. 6,018,045. (2000). Process for preparing 4,6-dichloro-pyrimidine.
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clausiuspress.com [clausiuspress.com]
- 7. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Synthesis of Complex Heterocyles via One-Pot Sequential Cross-Coupling of Dihalogenated Precursors
Abstract: The efficient construction of highly substituted heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science.[1][2][3] One-pot sequential cross-coupling reactions of dihalogenated heterocycles have emerged as a powerful strategy, offering significant advantages in terms of operational simplicity, resource efficiency, and atom economy.[4][5] By avoiding the isolation of intermediate compounds, these processes minimize purification steps, reduce solvent waste, and shorten overall synthesis times. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, key catalytic methodologies, and field-proven protocols for implementing these transformative reactions. We delve into the mechanistic underpinnings of site-selectivity and offer detailed, step-by-step instructions for practical application in the laboratory.
Part I: Core Principles & Mechanistic Insights
The central challenge in the sequential functionalization of dihalogenated heterocycles is achieving exquisite control over site-selectivity, particularly when the two halogen atoms are identical (e.g., dibromo- or dichloropyridine).[6][7] The ability to direct the first cross-coupling reaction to a specific position is paramount for the success of the entire one-pot sequence. This selectivity can be governed by a hierarchy of factors, from the inherent properties of the substrate to sophisticated catalyst control.
Pillars of Site-Selectivity
-
Differential Halogen Reactivity: The most straightforward strategy relies on the intrinsic reactivity differences of the carbon-halogen bonds. The oxidative addition of a low-valent metal catalyst (typically Pd(0) or Ni(0)) to the C-X bond is the rate-determining step, and its facility follows the trend: C-I > C-Br > C-Cl > C-F .[6] When a heterocycle contains two different halogens (e.g., 2-chloro-5-iodopyridine), the first coupling will almost invariably occur at the more reactive C-I bond.[8]
-
Inherent Substrate Electronics and Sterics: For dihalogenated heterocycles with identical halogens, the intrinsic electronic properties of the ring often dictate the initial reaction site. Positions alpha to a heteroatom (e.g., C2 and C6 in pyridine) are typically more electron-deficient and thus more electrophilic, making them prime targets for oxidative addition.[6][9] Steric hindrance around a C-X bond can also disfavor catalyst approach, allowing for selective reaction at a less hindered site. A general rule of thumb is that the site corresponding to the most deshielded proton in the parent heteroarene's ¹H NMR spectrum is often the most reactive.[6]
-
Catalyst and Ligand Control: In a paradigm shift from relying on substrate properties, modern methods increasingly use the catalyst system itself to dictate selectivity. This "catalyst-control" can override the inherent reactivity bias of the substrate.[7][10]
-
Ligand Sterics: The use of very bulky ligands, such as sterically hindered N-heterocyclic carbenes (NHCs) or phosphines, can dramatically alter site-selectivity. These ligands can promote unconventional reactivity by favoring alternative mechanistic pathways or by making the approach to a sterically accessible, yet electronically less favored, position the path of least resistance.[8][11]
-
Catalyst Speciation: The nature of the active catalytic species in solution can have a profound impact. For instance, mononuclear palladium complexes may favor one site, while palladium nanoparticles (PdNPs) or clusters, which can form in situ under certain conditions, may favor another.[6] Additives like quaternary ammonium salts can play a crucial role by stabilizing these nanoparticle species, thereby locking in a specific, unconventional selectivity.[6]
-
Generalized One-Pot Sequential Coupling Workflow
The logical flow of a one-pot sequential cross-coupling reaction is a two-stage process occurring within a single reaction vessel. This process enables the controlled and differential functionalization of two reactive sites.
Caption: Generalized workflow for a one-pot sequential cross-coupling reaction.
Part II: Key Methodologies & Catalytic Systems
The choice of catalyst is critical and depends on the specific cross-coupling reactions being performed in sequence. Palladium remains the workhorse, but nickel is gaining prominence for its unique reactivity.
A. Palladium-Catalyzed Sequential Reactions
Palladium catalysis offers a vast and well-understood toolbox for C-C and C-heteroatom bond formation.[4][12]
-
Sequential Suzuki-Miyaura / Suzuki-Miyaura: This is one of the most robust and widely used sequences for creating diverse biaryl and heteroaryl-aryl structures.[13] The reaction is tolerant of many functional groups, and a wide range of boronic acids and esters are commercially available. Air- and moisture-stable (NHC)Pd(allyl)Cl precatalysts are highly effective for this transformation.[14]
-
Sequential Sonogashira / Suzuki-Miyaura: This sequence introduces both sp- and sp²-hybridized carbon centers onto the heterocyclic core. The Sonogashira reaction, used to install an alkyne, is typically co-catalyzed by copper(I) salts.[15][16] It is crucial to ensure the conditions of the second (Suzuki) step are compatible with the copper salts and the newly formed alkyne.
-
Sequential Buchwald-Hartwig / Suzuki-Miyaura: This combination is exceptionally valuable in medicinal chemistry, allowing for the sequential installation of nitrogen (amine) and carbon (aryl/vinyl) substituents.[1] The choice of phosphine ligand is critical and may need to be optimized for each step to ensure high yields and prevent catalyst deactivation.[17]
B. Nickel-Catalyzed Sequential Reactions
Nickel catalysts offer a cost-effective and powerful alternative to palladium, with distinct mechanistic pathways that open up new possibilities.[18][19]
-
Unique Reactivity: Nickel is particularly adept at activating more resilient C-Cl and C-F bonds, which can be challenging for palladium.[20][21]
-
Radical Pathways: Many nickel-catalyzed reactions proceed via single-electron transfer (SET) mechanisms, making them highly effective for cross-couplings involving sp³-hybridized alkyl groups, which are often problematic for palladium due to β-hydride elimination.[20][22] This allows for novel sequential alkylation/arylation sequences.
Comparative Overview of Catalytic Systems
| Feature | Palladium (Pd) Systems | Nickel (Ni) Systems |
| Primary Use | Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Stille | Reductive cross-couplings, C-sp³ couplings, C-Cl/C-F activation |
| Advantages | Broad scope, high functional group tolerance, well-understood mechanisms, vast ligand library. | Earth-abundant, lower cost, unique reactivity with alkyls and inert bonds, SET mechanisms.[19][20] |
| Disadvantages | Higher cost, can be sensitive to β-hydride elimination with alkyl substrates. | Mechanistically more complex, can be more sensitive to air/moisture, smaller ligand library. |
| Typical Halide Reactivity | I > Br > Cl | I > Br ≈ Cl |
| Common Precatalysts | Pd(OAc)₂, Pd₂(dba)₃, (NHC)PdCl₂ complexes | NiCl₂·glyme, Ni(COD)₂, NiBr₂ |
Part III: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations to ensure reproducibility and success.
Protocol 1: One-Pot Sequential Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol demonstrates a catalyst-controlled, site-selective C4-arylation followed by a C2-arylation on a common dichloropyridine scaffold.
Materials:
-
2,4-Dichloropyridine
-
Arylboronic Acid #1 (e.g., 4-methoxyphenylboronic acid)
-
Arylboronic Acid #2 (e.g., 3-cyanophenylboronic acid)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate, anhydrous powder)
-
Toluene (Anhydrous)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Experimental Workflow Diagram
Caption: Laboratory workflow for the one-pot sequential Suzuki-Miyaura protocol.
Step-by-Step Procedure:
Step 1: C4-Selective Coupling
-
To an oven-dried Schlenk flask, add 2,4-dichloropyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.05 mmol, 1.05 equiv), and K₃PO₄ (3.0 mmol, 3.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe.
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 1 mL of toluene. Add this pre-formed catalyst solution to the reaction flask.
-
Behind the Choice: The bulky, electron-rich SPhos ligand is known to promote the challenging coupling of aryl chlorides. A 1:2 Pd:Ligand ratio is standard to ensure a stable, active catalyst. K₃PO₄ is a strong base effective for activating the boronic acid.
-
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Take a small aliquot for TLC or LC-MS analysis to confirm the complete consumption of 2,4-dichloropyridine and the formation of the mono-arylated intermediate.
Step 2: C2-Coupling 7. Cool the reaction mixture to room temperature. 8. To the same flask, add 3-cyanophenylboronic acid (1.2 mmol, 1.2 equiv), additional K₃PO₄ (1.5 mmol, 1.5 equiv), and anhydrous 1,4-dioxane (5 mL).
- Behind the Choice: Dioxane is a higher-boiling solvent, allowing for the more forcing conditions needed to couple the now less-reactive C2-Cl position. A slight excess of the second boronic acid ensures the reaction goes to completion.
- (Optional) If the first step was sluggish, a small amount of fresh catalyst (0.5 mol% Pd(OAc)₂ / 1.0 mol% SPhos) can be added.
- Heat the reaction mixture to 110 °C for 16-24 hours.
- Monitor the reaction for the formation of the final disubstituted product.
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired 2,4-disubstituted pyridine.
Expected Results: Yields for such sequences typically range from 55-80%. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Part IV: Troubleshooting & Advanced Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or low conversion | Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base. | Use a fresh, high-purity catalyst/ligand. Ensure all glassware is oven-dried and solvents are anhydrous. Use a freshly opened or finely ground base. |
| Formation of di-coupled product in Step 1 | First coupling partner is too reactive; Reaction temperature too high. | Use stoichiometric control (0.95-1.0 equiv) of the first nucleophile. Lower the temperature for the first step.[8] |
| Lack of selectivity (mixture of isomers) | Catalyst system is not selective enough; Inherent reactivity is ambiguous. | Screen different ligands (e.g., bulky NHCs vs. phosphines). Re-evaluate temperature and solvent. An additive may be required to control catalyst speciation.[6] |
| Stalled reaction in Step 2 | Catalyst deactivation after the first step; Second C-X bond is too inert. | Add a fresh charge of catalyst/ligand before starting the second step. Increase the temperature and/or switch to a more active ligand for the second coupling. |
| Homocoupling of boronic acid | Presence of oxygen; Inappropriate base/solvent combination. | Ensure the reaction is maintained under a strictly inert atmosphere. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃). |
Conclusion
One-pot sequential cross-coupling of dihalogenated heterocycles represents a mature yet continuously evolving field that empowers chemists to build molecular complexity with remarkable efficiency. By understanding the fundamental principles of selectivity—whether governed by the substrate or controlled by the catalyst—researchers can strategically design synthetic routes to novel compounds for pharmaceutical and materials applications. The protocols and insights provided herein serve as a practical foundation for leveraging these powerful reactions to accelerate discovery and development programs.
References
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. ACS Catalysis. [Link]
-
Engle, K. M., & Chen, J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
-
Osetskyi, V. I., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules. [Link]
-
Gensch, T., et al. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Nolan, S. P., et al. (2007). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Kempe, K., & Schmalz, H.-G. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Sarpong, R., & Ghavtadze, N. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Sarpong, R., & Ghavtadze, N. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
-
Langer, P. (2008). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research. [Link]
-
Osetskyi, V. I., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
Ge, S. (2021). Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. PubMed Central. [Link]
-
Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters. [Link]
-
Lücke, A.-L., et al. (2020). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc. [Link]
-
An, X., et al. (2022). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Montgomery, J. (2018). Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online. [Link]
-
Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. [Link]
-
Wang, D., & Zhang, Y. (2013). Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
Osetskyi, V. I., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. PubMed. [Link]
-
Wang, F., et al. (2023). Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. Chemical Communications. [Link]
-
Svejstrup, T. D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Ma, D., & Cai, Q. (2011). Tandem reactions initiated by copper-catalyzed cross-coupling: a new strategy towards heterocycle synthesis. Chemical Society Reviews. [Link]
-
Sugimoto, O., et al. (2007). Palladium-Catalyzed Coupling Reaction of Haloheteroaromatic Compounds in Water. HETEROCYCLES. [Link]
-
Kantchev, E. A. B., et al. (2007). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
-
Alami, M., et al. (2017). Catalytic Three-Component One-Pot Reaction of Hydrazones, Dihaloarenes, and Amines. Organic Letters. [Link]
-
Scott, J. P., & MacMillan, D. W. C. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
-
Osetskyi, V. I., et al. (2024). Sequentially Palladium-Catalyzed Processes in One-Pot Syntheses of Heterocycles. MDPI. [Link]
-
Xia, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Zhang, X., et al. (2022). Nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles by site-selective C–F bond activation. Nature Communications. [Link]
-
Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed. [Link]
-
Jarvo, E. R., & Hewitt, K. (2022). Synthesis Workshop: Nickel-catalyzed Domino Reactions with Kirsten Hewitt (Episode 84). Apple Podcasts. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Ali, A., et al. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Mphahlele, M. J., & Marole, M. M. (2014). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. ResearchGate. [Link]
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Nickel-catalyzed reductive cross-coupling of polyfluoroarenes with alkyl electrophiles by site-selective C–F bond activation [ccspublishing.org.cn]
- 22. Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Derivatization of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine for Biological Screening
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Scaffold of 1H-pyrazolo[3,4-b]pyridine
The 1H-pyrazolo[3,4-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with significant biological activity.[1][2] Its structural resemblance to purine has made it a fertile ground for the development of kinase inhibitors and other targeted therapeutics.[3] Derivatives of this heterocyclic system have demonstrated potent inhibitory activity against a range of critical cellular targets, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Topoisomerase IIα, implicating their potential in oncology, immunology, and neurodegenerative diseases.[4][5][6] The strategic derivatization of this core is therefore of paramount importance in the generation of compound libraries for high-throughput screening and lead optimization.
This application note provides a detailed guide to the selective derivatization of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, a versatile building block for creating a diverse library of compounds for biological evaluation. We will delve into the principles of chemoselective cross-coupling reactions and provide detailed, field-proven protocols for key transformations.
The Principle of Chemoselective Derivatization
The synthetic utility of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond at the C3 position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond at the C6 position. This reactivity difference (C-I > C-Br >> C-Cl) is a well-established principle in organic synthesis and allows for a sequential and site-selective functionalization strategy.[7] By carefully selecting the reaction conditions, one can selectively introduce a substituent at the C3 position while leaving the C6-bromo group intact for subsequent transformations. This stepwise approach provides a powerful tool for generating a wide array of disubstituted pyrazolo[3,4-b]pyridine derivatives.
N-Protection Strategy: Enabling Broader Reaction Scope
The pyrazole ring of the 1H-pyrazolo[3,4-b]pyridine scaffold contains an acidic N-H proton. While some cross-coupling reactions can be performed on the unprotected heterocycle, N-protection is often advantageous to prevent potential side reactions, improve solubility, and ensure higher yields.[8] The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is a particularly useful protecting group for this purpose. It is readily introduced and can be removed under mild acidic conditions, making it compatible with a wide range of subsequent chemical transformations.[9][10]
Protocol 1: N-Protection with SEM-Cl
This protocol describes the protection of the pyrazole nitrogen of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine using SEM-Cl.
Materials:
-
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
[2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected product.[4]
Selective C3-Functionalization via Cross-Coupling Reactions
With the N-protected scaffold in hand, the more reactive C3-iodo position can be selectively functionalized using a variety of palladium-catalyzed cross-coupling reactions.
Protocol 2: Selective Suzuki-Miyaura Coupling at C3
This protocol details the selective coupling of an arylboronic acid at the C3 position.
Materials:
-
N-SEM-6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
-
Arylboronic acid (1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)
-
Sodium carbonate (Na₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine N-SEM-6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), the arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2.0 eq.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at C3
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 80 | 6-8 |
| Pd₂(dba)₃ | Xantphos | t-BuONa | 1,4-Dioxane | 80 | 10 |
Note: Catalyst and ligand screening may be necessary to optimize the reaction for specific arylboronic acids.[11][12]
Protocol 3: Selective Sonogashira Coupling at C3
This protocol describes the introduction of an alkyne moiety at the C3 position.
Materials:
-
N-SEM-6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
-
Terminal alkyne (1.2 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq.)
-
Copper(I) iodide (CuI) (0.06 eq.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-SEM-6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) and the terminal alkyne (1.2 eq.) in anhydrous THF or DMF, add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.06 eq.).
-
Add TEA or DIPEA (3.0 eq.) to the mixture.
-
Degas the reaction mixture and stir under an inert atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[13]
C6-Functionalization: Completing the Derivatization
Once the C3 position is functionalized, the C6-bromo group can be targeted for further derivatization, allowing for the synthesis of a diverse library of disubstituted compounds.
Protocol 4: Buchwald-Hartwig Amination at C6
This protocol details the introduction of an amine at the C6 position of a C3-substituted pyrazolo[3,4-b]pyridine.
Materials:
-
C3-substituted-N-SEM-6-bromo-1H-pyrazolo[3,4-b]pyridine
-
Amine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)
-
Xantphos or other suitable phosphine ligand (0.04 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous 1,4-dioxane or toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the C3-substituted-N-SEM-6-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), the phosphine ligand (0.04 eq.), and NaOtBu (1.4 eq.).
-
Add anhydrous 1,4-dioxane or toluene, followed by the amine (1.2 eq.).
-
Seal the reaction vessel and heat to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.[4][14][15]
Deprotection: Unveiling the Final Compounds
The final step in the synthesis is the removal of the SEM protecting group to yield the desired 1H-pyrazolo[3,4-b]pyridine derivatives.
Protocol 5: SEM Deprotection
This protocol describes the removal of the SEM group under acidic conditions.
Materials:
-
N-SEM protected pyrazolo[3,4-b]pyridine derivative
-
4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-SEM protected pyrazolo[3,4-b]pyridine derivative in DCM or MeOH.
-
Add 4 M HCl in 1,4-dioxane (excess) or TFA (excess) at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or recrystallization if necessary.[4][9][16]
Visualizing the Derivatization Strategy
The following diagrams illustrate the overall workflow for the selective derivatization of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Caption: Sequential derivatization workflow.
Impact of Substitution on Biological Activity: A Case Study
The derivatization of the 1H-pyrazolo[3,4-b]pyridine scaffold at the C3 and C6 positions has a profound impact on biological activity. For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, a systematic exploration of substituents at these positions led to the discovery of highly potent and selective compounds.[4] The introduction of various aryl and heteroaryl groups at the C3 position, followed by the installation of different amine functionalities at the C6 position, allowed for the fine-tuning of the molecule's interaction with the kinase active site. This highlights the importance of a robust and flexible synthetic strategy, such as the one outlined in this application note, for generating diverse chemical matter for structure-activity relationship (SAR) studies.
Table 2: Example of SAR for TBK1 Inhibitors
| C3-Substituent | C6-Substituent | TBK1 IC₅₀ (nM) |
| 4-Methoxyphenyl | 4-Methylpiperazin-1-yl | 130.6 |
| 1-Isopropyl-1H-benzo[d]imidazol-5-yl | 4-Methylpiperazin-1-yl | 75.3 |
| 1-Isopropyl-1H-benzo[d]imidazol-5-yl | 4-(Aminosulfonyl)phenyl | 8.5 |
| 1-Isopropyl-6-fluoro-1H-benzo[d]imidazol-5-yl | 4-(Aminosulfonyl)phenyl | 0.8 |
Data adapted from a study on TBK1 inhibitors.[4]
Conclusion
The 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold is a powerful starting point for the synthesis of diverse libraries of biologically active compounds. The chemoselective and sequential functionalization of the C3 and C6 positions, enabled by modern cross-coupling chemistry, provides an efficient route to novel chemical entities. The protocols and strategies outlined in this application note offer a robust framework for researchers in drug discovery to explore the chemical space around this privileged heterocyclic system.
References
-
Sonogashira, K. Development of Pd-Catalyzed Cross-Coupling of Terminal Alkynes with sp2-Carbon Halides. J. Organomet. Chem.2002 , 653 (1–2), 46–49. [Link]
-
Yang, D., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catal.2020 , 10 (15), 8449–8457. [Link]
-
Kumar, A., et al. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Adv.2016 , 6 (76), 72265–72269. [Link]
-
Fors, B. P., et al. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Org. Lett.2013 , 15 (15), 3876–3879. [Link]
-
Tejedor, D., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2021 , 26 (19), 5945. [Link]
-
Daugulis, O., et al. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angew. Chem. Int. Ed.2011 , 50 (15), 3561–3564. [Link]
-
McCarthy, J. R., et al. [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. J. Org. Chem.1985 , 50 (1), 169–170. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. PubMed. [Link]
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
-
Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. MDPI. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. J. Iran. Chem. Soc.2017 , 14, 705–731. [Link]
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection | MDPI [mdpi.com]
Application Notes and Protocols: The Strategic Use of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in Cancer Research
Introduction: The Privileged Scaffold in Oncology Drug Discovery
In the landscape of modern oncology research, the quest for selective and potent kinase inhibitors remains a paramount objective. Certain heterocyclic structures have emerged as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding pocket of a wide range of protein kinases. The 1H-pyrazolo[3,4-b]pyridine core is a prominent member of this class, structurally mimicking purine bases and serving as a foundational template for numerous potent inhibitors.[1][2][3][4] This application note focuses on a specifically functionalized derivative, 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine , a versatile and strategically vital intermediate for the synthesis of novel anti-cancer agents.
While this compound itself is not typically the final active pharmaceutical ingredient, its true value lies in its capacity as a modular building block. The differential reactivity of the bromo and iodo substituents allows for sequential, site-selective introduction of diverse chemical moieties through modern cross-coupling reactions. This enables medicinal chemists to rapidly generate extensive libraries of candidate molecules, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds targeting critical cancer-associated signaling pathways.[5]
The Chemical Versatility of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
The utility of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine stems from the distinct chemical properties of its halogen substituents. The carbon-iodine bond is generally more reactive and susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to the carbon-bromine bond. This reactivity differential allows for a stepwise and controlled diversification of the scaffold. A typical synthetic strategy involves functionalizing the more reactive 3-iodo position first, followed by a second coupling reaction at the 6-bromo position. This orthogonal approach is fundamental to creating a wide array of derivatives for biological screening.
Below is a conceptual workflow illustrating the synthetic utility of this intermediate in library generation for cancer drug discovery.
Caption: Synthetic workflow using the title compound for library generation.
Application in Targeting Cancer-Relevant Kinases
Derivatives synthesized from the 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated potent inhibitory activity against a multitude of kinases implicated in tumorigenesis and metastasis.[2] The pyrazolo portion of the core often acts as a hydrogen bond donor and acceptor, anchoring the molecule in the hinge region of the kinase ATP-binding site, while the substituents at the C3 and C6 positions explore different pockets to enhance potency and selectivity.[3][5]
Key kinase families targeted by pyrazolo[3,4-b]pyridine derivatives include:
-
Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes are oncogenic drivers in a variety of adult and pediatric cancers. Pyrazolo[3,4-b]pyridine-based compounds have been developed as potent pan-TRK inhibitors.[3][5][6]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are frequently dysregulated in cancer. This scaffold has been instrumental in developing selective inhibitors of CDK1 and CDK2.[7]
-
Glycogen Synthase Kinase-3 (GSK-3): Implicated in pathways related to cell proliferation and survival, GSK-3 is another important target for which pyrazolo[3,4-b]pyridine inhibitors have been developed.[4][7][8]
-
TANK-Binding Kinase 1 (TBK1): A key regulator of innate immunity signaling, TBK1 has also been implicated in oncogenesis. Highly potent TBK1 inhibitors have been synthesized using the pyrazolo[3,4-b]pyridine core.[9]
-
Topoisomerase IIα (TOPIIα): Some derivatives have shown the ability to inhibit TOPIIα, an enzyme crucial for managing DNA topology during replication, highlighting a mechanism beyond kinase inhibition.[2][10]
The following diagram illustrates the intervention of a TRK inhibitor within its signaling pathway, a common application for compounds derived from the topic intermediate.
Caption: Inhibition of the TRK signaling pathway by a derivative compound.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Protocol 1: General Procedure for Suzuki Coupling at the 3-Iodo Position
This protocol describes a typical first step in the diversification of the scaffold.
Rationale: The higher reactivity of the C-I bond is exploited to selectively introduce an aryl or heteroaryl group (R1) at the C3 position, which is often crucial for interaction with the hydrophobic regions of the kinase active site.
Materials:
-
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
-
Arylboronic acid (R1-B(OH)2) (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
2M Sodium Carbonate (Na2CO3) solution
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh3)4 (0.05 equivalents).
-
Add the 1,4-dioxane/water solvent mixture.
-
Add the 2M Na2CO3 solution (3 equivalents).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 6-bromo-3-(R1)-1H-pyrazolo[3,4-b]pyridine intermediate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of the newly synthesized compounds on cancer cells.
Rationale: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity upon treatment indicates cytotoxicity or growth inhibition.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[11]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazolo[3,4-b]pyridine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds in complete medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: Western Blotting for Target Modulation
This protocol is used to verify if the compound inhibits the phosphorylation of a downstream target of the kinase in a cellular context.
Rationale: A successful kinase inhibitor should reduce the phosphorylation of its downstream substrates. This experiment provides mechanistic evidence of target engagement within the cell.
Materials:
-
Cancer cells treated with the test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture and treat cells with the test compound at relevant concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 2-6 hours).
-
Lyse the cells using ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.
-
Wash the membrane with TBST (3x for 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST (3x for 10 minutes).
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for the total target protein and a loading control (e.g., Actin) to ensure equal protein loading.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of various 1H-pyrazolo[3,4-b]pyridine derivatives against several cancer-relevant kinases, illustrating the potential of compounds derived from this scaffold.
| Compound Class/Example | Target Kinase | IC50 / Activity | Cancer Relevance | Reference |
| BMS-265246 | CDK1/cycB | 6 nM | Cell Cycle Control | [7] |
| BMS-265246 | CDK2/cycE | 9 nM | Cell Cycle Control | [7] |
| Compound 24 | hGSK-3α | 0.8 ± 0.4 nM | Cell Survival | [7] |
| Compound 28 | VEGFR-2 | 1.46 µM | Angiogenesis | [7] |
| Compound 15y | TBK1 | 0.2 nM | Innate Immunity, Oncogenesis | [9] |
| Compound A01 | TRKA | 293 nM | Neurotrophic Signaling | [3][5] |
| Compound C03 | TRKA | 56 nM | Neurotrophic Signaling | [6] |
| Compound 8c | Topoisomerase IIα | Potent Inhibition | DNA Replication | [2][10] |
Conclusion
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a high-value chemical tool for cancer research and drug development. Its strategic design allows for the efficient and modular synthesis of diverse libraries of potential kinase inhibitors. By leveraging modern synthetic methodologies, researchers can systematically explore the chemical space around the privileged pyrazolo[3,4-b]pyridine core to develop novel therapeutics against a wide range of oncogenic drivers. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile intermediate in the ongoing fight against cancer.
References
-
Lavilla, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available from: [Link]
-
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
Various Authors. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]
-
Chatzis, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available from: [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]
-
Various Authors. (2020). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. Available from: [Link]
-
Al-Sanea, M. M., et al. (2023). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed. Available from: [Link]
-
Cuzzola, A., et al. (2008). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Witherington, J., et al. (2003). 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). ResearchGate. Available from: [Link]
-
Lavilla, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available from: [Link]
-
El Bakri, Y., et al. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Available from: [Link]
-
Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the N-Alkylation of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Introduction: Navigating the Regiochemistry of a Privileged Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a significant pharmacophore in modern drug discovery, bearing a structural resemblance to purine bases and acting as a versatile scaffold for kinase inhibitors and other therapeutic agents.[1][2] The functionalization of this bicyclic heterocycle is paramount for modulating its biological activity. N-alkylation of the pyrazole ring is a critical step in many synthetic routes, introducing key side chains that can interact with biological targets. However, the presence of two potentially reactive nitrogen atoms in the pyrazole moiety (N1 and N2) presents a significant challenge in controlling the regioselectivity of the alkylation.[3] This guide provides a detailed protocol for the N-alkylation of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, a highly functionalized intermediate ripe for further synthetic diversification. We will delve into the mechanistic considerations that dictate the reaction's outcome and present a robust, field-tested protocol for achieving high yields and predictable regioselectivity.
The regioselectivity of N-alkylation on pyrazole-containing heterocycles is influenced by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed. The choice of base, solvent, and electrophile can significantly alter the ratio of N1 to N2 alkylated products.[3][4] Generally, the 1H-tautomer of pyrazolo[3,4-b]pyridines is considered more thermodynamically stable than the 2H-tautomer.[4] This intrinsic stability can be leveraged to favor the formation of the N1-alkylated product under thermodynamic control. Conversely, kinetic control, often achieved at lower temperatures with strong bases, can lead to different isomeric ratios. For instance, in the closely related indazole system, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor N1-alkylation.[4] In contrast, conditions such as potassium carbonate (K2CO3) in dimethylformamide (DMF) are also commonly employed for the N-alkylation of various nitrogen heterocycles, including imidazopyridines.[5]
This protocol will focus on a method that has been demonstrated to be effective for achieving high regioselectivity in similar heterocyclic systems, providing researchers with a reliable starting point for their synthetic endeavors.
Reaction Scheme
Caption: General scheme for the N-alkylation of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Experimental Protocol: N1-Selective Alkylation
This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated isomer.
Materials and Reagents
-
6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Argon or nitrogen gas supply
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Procedure
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or THF (approximately 0.1 M concentration of the substrate). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the pyrazolopyridine may result in a change in color or the formation of a precipitate.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC. The starting material and the two potential product isomers should have different Rf values.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.
Characterization and Isomer Determination
The structural elucidation of the resulting isomers is crucial. Advanced NMR techniques are invaluable for distinguishing between the N1 and N2 alkylated products.[3]
-
1H NMR: The chemical shift of the protons on the alkyl group can provide clues. In many cases, the protons of the alkyl group attached to N1 will be at a different chemical shift compared to those attached to N2.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is a powerful tool for unambiguously determining the regiochemistry.[5] For the N1 isomer, a NOE correlation should be observed between the protons of the alkyl group and the H7 proton on the pyridine ring. For the N2 isomer, a NOE correlation would be expected between the alkyl protons and the H3 proton of the pyrazole ring.
Data Summary: Representative Reaction Conditions
The choice of base and solvent is critical for controlling the regioselectivity of N-alkylation in heterocyclic systems. The following table summarizes common conditions used for similar substrates, which can be adapted for 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
| Base | Solvent | Temperature | Typical Outcome | Reference |
| NaH | THF | 0 °C to rt | High N1 selectivity | [4] |
| K2CO3 | DMF | rt to 80 °C | Mixture of isomers, can be substrate-dependent | [5] |
| Cs2CO3 | MeCN | 90 °C | Used in Pd-catalyzed reactions, may influence selectivity | [6] |
| KOH | DMF | rt | Used for iodination, indicates stability of the heterocycle to strong base | [7] |
Workflow Diagram
Caption: Experimental workflow for the N-alkylation of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Troubleshooting and Mechanistic Insights
-
Low Yield: If the reaction yield is low, ensure that all reagents and solvents are anhydrous, as water can quench the sodium hydride and the pyrazolopyridine anion. A slight excess of the alkylating agent may be beneficial, but a large excess can lead to side reactions.
-
Poor Regioselectivity: If a mixture of isomers is obtained, purification by column chromatography is typically effective. To improve selectivity, consider lowering the reaction temperature during the alkylation step. The choice of solvent can also play a key role; switching from DMF to a less polar solvent like THF may enhance N1 selectivity.
-
No Reaction: If no reaction occurs, the alkylating agent may not be sufficiently reactive. Consider using a more reactive electrophile, such as an alkyl triflate. Additionally, ensure the sodium hydride is fresh and active.
The preference for N1 alkylation under the recommended conditions can be rationalized by considering the stability of the intermediate anion and the final product. The negative charge on the pyrazole nitrogen can be delocalized. The greater thermodynamic stability of the N1-alkylated product often drives the reaction in its favor, especially when the reaction is allowed to equilibrate at room temperature.[4]
Conclusion
The N-alkylation of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a key transformation for accessing a diverse range of potentially bioactive molecules. By carefully controlling the reaction conditions, particularly the choice of a strong, non-nucleophilic base in an aprotic solvent, a high degree of regioselectivity for the N1 isomer can be achieved. This detailed protocol provides a solid foundation for researchers to successfully perform this important synthetic step and to further explore the chemical space around this privileged heterocyclic scaffold.
References
-
(PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. Available at: [Link]
-
Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1475-1493. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull. Available at: [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
-
Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy - ResearchGate. Available at: [Link]
-
Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones - ResearchGate. Available at: [Link]
-
Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]
-
Preparation of Annulated Nitrogen-Containing Heterocycles via a One-Pot Palladium-Catalyzed Alkylation/Direct Arylation Sequence | Organic Letters - ACS Publications. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available at: [Link]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole - WuXi Biology. Available at: [Link]
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC - NIH. Available at: [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Pyrazolo[3,4-b]pyridine Analogs as a New Frontier in Antimicrobial Drug Discovery
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. In this context, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of pyrazolo[3,4-b]pyridine analogs as antimicrobial agents. It provides an in-depth exploration of their mechanism of action, detailed protocols for their synthesis and evaluation, and practical insights into the interpretation of experimental data.
The Scientific Rationale: Why Pyrazolo[3,4-b]pyridines?
The unique bicyclic structure of pyrazolo[3,4-b]pyridine, a fusion of pyrazole and pyridine rings, confers upon it a distinct three-dimensional architecture that allows for diverse interactions with biological targets.[3] This structural versatility has been exploited to develop compounds with a range of therapeutic properties, including anticancer and antimicrobial activities.[2][4] The core scaffold can be readily functionalized at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activity to optimize potency and selectivity while minimizing toxicity.[5]
Mechanism of Action: Targeting Bacterial DNA Replication
A significant body of evidence suggests that a primary antimicrobial mechanism of pyrazolo[3,4-b]pyridine analogs is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrB subunit) and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated and attractive targets for antibacterial drug development.[6] By binding to the ATP-binding site of the GyrB subunit, these inhibitors prevent the conformational changes required for enzyme function, leading to a cascade of events that ultimately result in bacterial cell death.[6]
Caption: Proposed mechanism of action for pyrazolo[3,4-b]pyridine analogs.
Application Notes and Protocols
This section provides detailed, field-proven methodologies for the synthesis and evaluation of pyrazolo[3,4-b]pyridine analogs as antimicrobial agents.
Protocol 1: Synthesis of a Representative Pyrazolo[3,4-b]pyridine Analog
This protocol describes a general and efficient method for the synthesis of a pyrazolo[3,4-b]pyridine scaffold, which can be adapted for the generation of a library of analogs. The synthesis is based on a cascade 6-endo-dig cyclization reaction.[8]
Materials:
-
5-aminopyrazole derivative
-
Alkynyl aldehyde derivative
-
Triethylamine (TEA)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the 5-aminopyrazole derivative (1.0 mmol) and the alkynyl aldehyde derivative (1.2 mmol).
-
Under an inert atmosphere (e.g., Argon), add dioxane (2 mL) and TEA (1 mL) sequentially.
-
Stir the reaction mixture at 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 50 mL of water to the flask and extract the product with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired pyrazolo[3,4-b]pyridine analog.
Causality Behind Experimental Choices: The use of a high temperature (90 °C) facilitates the cyclization reaction. TEA acts as a base to promote the reaction. The inert atmosphere prevents potential side reactions with atmospheric components. The workup procedure is designed to efficiently extract the organic product and remove impurities.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is a standard method for determining the MIC of a novel antimicrobial agent.[9][10]
Materials:
-
Test pyrazolo[3,4-b]pyridine analog
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Experimental Workflow:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Compound Dilution: Prepare a stock solution of the pyrazolo[3,4-b]pyridine analog in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.[9]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[11]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[12]
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
It is crucial to evaluate the cytotoxicity of novel antimicrobial compounds against mammalian cells to assess their therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test pyrazolo[3,4-b]pyridine analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[14]
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the pyrazolo[3,4-b]pyridine analog. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.
Data Presentation: Structure-Activity Relationship (SAR)
Systematic modification of the pyrazolo[3,4-b]pyridine scaffold allows for the exploration of the structure-activity relationship (SAR), providing valuable insights for the design of more potent and selective antimicrobial agents. The following table presents a hypothetical dataset illustrating the antimicrobial activity of a series of pyrazolo[3,4-b]pyridine analogs.
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PBP-1 | -H | -Phenyl | 16 | 32 |
| PBP-2 | -CH₃ | -Phenyl | 8 | 16 |
| PBP-3 | -H | -4-Fluorophenyl | 4 | 8 |
| PBP-4 | -CH₃ | -4-Fluorophenyl | 2 | 4 |
| PBP-5 | -H | -4-Chlorophenyl | 2 | 4 |
| PBP-6 | -CH₃ | -4-Chlorophenyl | 1 | 2 |
| Ciprofloxacin | N/A | N/A | 0.5 | 0.25 |
Analysis of Hypothetical Data: The data suggests that the introduction of a methyl group at the R¹ position generally improves antimicrobial activity. Furthermore, the presence of electron-withdrawing groups, such as fluorine or chlorine, on the phenyl ring at the R² position significantly enhances potency against both Gram-positive and Gram-negative bacteria. This type of analysis is crucial for guiding the next steps in the drug discovery process.
Conclusion and Future Directions
Pyrazolo[3,4-b]pyridine analogs represent a promising class of antimicrobial agents with a compelling mechanism of action. The protocols and insights provided in this guide are intended to empower researchers to effectively synthesize, evaluate, and optimize these compounds. Future research should focus on expanding the chemical diversity of pyrazolo[3,4-b]pyridine libraries, further elucidating their mechanisms of action against a broader range of pathogens, and conducting in vivo efficacy and safety studies to translate these promising findings into clinically viable therapeutics. The continued exploration of this versatile scaffold holds significant potential to address the critical unmet need for new antimicrobial drugs.
References
-
Li, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6483. [Link]
-
Elmaaty, A. A., et al. (2024). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]
-
El-Sayed, W. M., et al. (2016). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. Medicinal Chemistry Research, 25(10), 2207-2217. [Link]
-
Gaber, Z. S., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]
-
Charifson, P. S., et al. (2016). Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design. ACS Medicinal Chemistry Letters, 7(2), 184-188. [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1636-1644. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Al-Ostath, A. I., et al. (2020). Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 12(4), 1-10. [Link]
-
Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1636-1644. [Link]
-
Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2235. [Link]
-
Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124. [Link]
-
Gaber, Z. S., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. ResearchGate. [Link]
-
Falsafi, T., et al. (2005). A novel colorimetric broth microdilution method to determine the minimum inhibitor concentration (MIC) of antibiotics and essential oils against Helicobacter pylori. ResearchGate. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Al-Ani, L. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Kumar, A., et al. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Knez, D., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(16), 4966. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
-
Patel, S. K., et al. (2018). Synthesis of pyrazolo[4ʹ,3ʹ:5,6]pyrano[2,3-d]pyrimidine derivatives and their antimicrobial, antimalarial and antituberculosis activities. Indian Journal of Chemistry - Section B, 57B(7), 996-1005. [Link]
-
Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Cuesta, J., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors. Molecules, 20(9), 16379-16397. [Link]
-
R Discovery. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [Link]
-
Gomaa, A. M., et al. (2021). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. ResearchGate. [Link]
-
Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 118-124. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dau.url.edu [dau.url.edu]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity | MDPI [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[3,4-b]pyridin-4-ones as a New Class of Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. clyte.tech [clyte.tech]
- 14. protocols.io [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Purification Strategy for Products of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Reactions
Abstract
The 6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold is a critical building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of kinase inhibitors and other pharmacologically active molecules.[1][2] The differential reactivity of the bromine and iodine substituents allows for selective functionalization through various cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5][6] However, the purification of the resulting products from complex reaction mixtures presents a significant challenge. This application note provides a detailed, field-proven guide to developing a robust, scalable High-Performance Liquid Chromatography (HPLC) purification method for these compounds. We will delve into the rationale behind methodological choices, from stationary and mobile phase selection to strategies for optimizing resolution and peak shape, ensuring the high purity required for downstream applications in drug discovery and development.
Introduction: The Challenge of Purifying Pyrazolopyridine Derivatives
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern drug discovery.[7] The introduction of bromo and iodo substituents at the 6- and 3-positions, respectively, creates a powerful synthetic handle for introducing molecular diversity. Typically, these di-halogenated precursors undergo palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds.[3][4]
A successful synthesis, however, is only half the battle. The crude reaction mixture often contains a complex array of components, including:
-
Unreacted starting material (6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine)
-
Mono-substituted intermediates (e.g., 6-bromo-3-aryl- or 6-amino-3-iodo- derivatives)
-
Desired di-substituted product
-
Homocoupling byproducts of the coupling partners
-
Residual palladium catalyst and ligands
Achieving the high purity (>95%) demanded by regulatory bodies and for accurate biological evaluation necessitates an efficient and reliable purification strategy.[2] Reversed-phase HPLC (RP-HPLC) is the preeminent technique for this purpose due to its high resolving power and applicability to a wide range of analyte polarities.[11][12]
Foundational Principles: Method Development Strategy
A systematic approach to HPLC method development is crucial for achieving optimal separation. The following sections outline the key considerations and the underlying scientific principles for purifying products derived from 6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
Analyte Characterization
Before commencing method development, it is essential to understand the physicochemical properties of the target molecule and potential impurities.
-
Polarity: The pyrazolo[3,4-b]pyridine core is a relatively polar, basic heterocycle. The substituents introduced via cross-coupling will significantly influence the overall polarity of the product. This will determine the initial mobile phase composition.
-
pKa: The basicity of the pyridine and pyrazole nitrogens means that the ionization state of the analytes is pH-dependent. This is a critical parameter to control for achieving good peak shape and consistent retention times.[13]
-
UV Absorbance: The aromatic nature of the pyrazolopyridine core ensures strong UV absorbance, typically around 254 nm and 280 nm, making UV detection a suitable choice.
-
Stability: While aryl iodides are generally stable, there is a potential for de-iodination under certain conditions.[14] Method development should aim for conditions that minimize the risk of on-column degradation.
The Logic of Reversed-Phase HPLC
For the separation of moderately polar to non-polar organic molecules, RP-HPLC is the method of choice.[11] The fundamental principle involves partitioning the analytes between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[15] More hydrophobic compounds will have a stronger interaction with the stationary phase and thus elute later.
Step-by-Step Protocol: Analytical Method Development
The goal of the initial analytical method development is to achieve baseline separation of the target compound from all impurities. This method will then serve as the foundation for scaling up to preparative purification.
Initial Column and Mobile Phase Selection
Rationale: The choice of column and mobile phase is the most influential factor in achieving separation.
-
Column: A C18 column is the workhorse of RP-HPLC and a good starting point for most applications. For potentially basic compounds that can exhibit peak tailing due to interaction with residual silanols on the silica surface, a modern, high-purity, end-capped C18 or C8 column is recommended.[16] Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds.
-
Mobile Phase: A simple starting point is a gradient of acetonitrile (ACN) in water. ACN is often preferred over methanol due to its lower viscosity and UV cutoff.[15]
-
Mobile Phase Additives: To ensure good peak shape for basic analytes like pyrazolopyridines, it is crucial to control the mobile phase pH.[13] Adding an acid, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, will protonate the basic nitrogens and minimize interactions with stationary phase silanols, thereby reducing peak tailing. For compounds that are more stable or soluble at higher pH, a buffer like ammonium bicarbonate can be used with a high-pH stable column.[17]
Protocol 1: Initial Analytical Screening
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5-10 µL of a ~1 mg/mL solution of the crude reaction mixture in DMSO or a suitable solvent.
-
Column Temperature: 30 °C.
Optimization Workflow
The initial screening run will provide a chromatogram that indicates the retention times of the various components. The next step is to optimize the separation.
Caption: HPLC method optimization workflow.
-
Adjusting the Gradient: If the peaks are clustered together, flatten the gradient around the elution time of the target compound to improve resolution. If the target elutes very late, a steeper initial gradient can be used to reduce the run time.
-
Changing the Organic Modifier: If resolution is still poor, switching from acetonitrile to methanol can alter the selectivity of the separation, as these solvents interact differently with the stationary phase and analytes.[15]
-
Modifying pH: If peak tailing persists, especially for the more basic products of Buchwald-Hartwig amination, ensure the pH is low enough (around 2-3 with TFA) to fully protonate the amines. Alternatively, for acid-sensitive compounds, using a high pH mobile phase (e.g., pH 8-10 with ammonium bicarbonate) on a pH-stable column can deprotonate residual silanols and improve peak shape.[17]
-
Column Chemistry: If co-elution remains an issue, switching to a column with a different stationary phase, such as a Phenyl-Hexyl column, can provide a different separation mechanism based on π-π interactions with the aromatic analytes.
Scaling Up to Preparative HPLC
Once a robust analytical method is established, the next step is to scale it up for preparative purification to isolate milligrams to grams of the target compound.[11][12]
Key Parameter Adjustments
The primary goal of preparative HPLC is to maximize throughput while maintaining adequate purity. This involves overloading the column to a certain extent.
| Parameter | Analytical HPLC | Preparative HPLC | Rationale |
| Column Diameter | 2.1 - 4.6 mm | 10 - 50 mm or larger | Increases loading capacity. |
| Flow Rate | 0.5 - 2.0 mL/min | Scaled proportionally to the column cross-sectional area | Maintains linear velocity and separation quality. |
| Injection Volume | 1 - 20 µL | Milliliters | To load a significant amount of crude material. |
| Sample Conc. | ~1 mg/mL | As high as solubility allows | Maximizes the amount of product purified per run. |
| Particle Size | 1.8 - 5 µm | 5 - 10 µm or larger | Larger particles reduce backpressure in larger columns, at the cost of some efficiency. |
Scaling Flow Rate: Flow Rate (prep) = Flow Rate (analytical) x [(ID (prep))^2 / (ID (analytical))^2]
Where ID is the internal diameter of the column.
Protocol 2: Preparative Purification
Objective: To purify the crude product from a Suzuki coupling reaction of 6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with an arylboronic acid.
-
Analytical Method Confirmation: First, run the optimized analytical method on the crude sample to confirm the retention time of the desired product.
-
Column: C18, 20 x 250 mm, 10 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Scaled Gradient: Use the same gradient profile as the optimized analytical method.
-
Flow Rate: If the analytical flow rate was 1.0 mL/min on a 4.6 mm ID column, the scaled flow rate would be approximately 18.9 mL/min.
-
Sample Preparation: Dissolve the crude material in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase composition to the highest possible concentration without precipitation. Filter the sample through a 0.45 µm filter.
-
Loading Study: Perform a series of small injections with increasing amounts of sample to determine the maximum loading capacity before resolution is compromised.
-
Purification Run: Inject the prepared sample onto the column.
-
Fraction Collection: Collect fractions based on the UV trace, starting just before the target peak begins to elute and stopping just after it returns to baseline.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions, and remove the solvent by lyophilization or rotary evaporation.
Sources
- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical iron-catalyzed dehalogenation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. Iodination and stability of somatostatin analogues: comparison of iodination techniques. A practical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Optimization of Sonogashira Coupling Conditions for Pyrazolo[3,4-b]pyridines
Welcome to the technical support center for the Sonogashira coupling of pyrazolo[3,4-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this powerful C-C bond-forming reaction. Pyrazolo[3,4-b]pyridines are a significant class of fused heterocyclic systems with a wide range of biological activities, making their efficient synthesis a key focus in medicinal chemistry.[1] This resource consolidates field-proven insights and literature-backed protocols to help you navigate the nuances of applying the Sonogashira reaction to this important scaffold.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when performing Sonogashira coupling reactions on pyrazolo[3,4-b]pyridine substrates.
Q1: What is the general applicability of the Sonogashira coupling for pyrazolo[3,4-b]pyridines?
The Sonogashira coupling is a versatile and widely used method for the formation of C(sp)-C(sp²) bonds, and it has been successfully employed in the synthesis of various alkynyl-substituted pyrazolo[3,4-b]pyridines.[2] The reaction is valued for its typically mild conditions and tolerance of a wide range of functional groups, which is particularly beneficial in the synthesis of complex molecules for pharmaceutical applications.[3]
Q2: Which palladium catalyst and ligand combination is most effective for this reaction?
The choice of catalyst and ligand is crucial for a successful Sonogashira coupling. For pyrazolo[3,4-b]pyridines, as with many N-heterocycles, the catalyst system needs to be robust to avoid inhibition by the nitrogen lone pairs.
-
Palladium Sources: Commonly used palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[4][5] These are often effective, but catalyst loading may need to be optimized.
-
Ligands: Triphenylphosphine (PPh₃) is a standard ligand. However, for more challenging couplings, or to improve catalyst stability and activity, other phosphine ligands or N-heterocyclic carbene (NHC) ligands can be employed.[4]
Q3: Is a copper co-catalyst always necessary?
Traditionally, the Sonogashira reaction utilizes a copper(I) salt, such as CuI, as a co-catalyst. The copper acetylide intermediate is more reactive towards the palladium complex, often allowing for milder reaction conditions. However, the presence of copper can lead to the undesirable Glaser-Hay homocoupling of the terminal alkyne, forming a diyne byproduct.[4]
-
Copper-free Conditions: To avoid this side reaction, copper-free Sonogashira protocols have been developed. These often require more reactive palladium catalysts, different ligands, or more forcing conditions. For substrates that are sensitive or prone to homocoupling, a copper-free approach is highly recommended.[4]
Q4: What is the optimal choice of base and solvent?
The base and solvent play critical roles in the Sonogashira coupling.
-
Bases: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It not only acts as a base to neutralize the HX byproduct but can also serve as the solvent.[3] For some systems, inorganic bases like K₂CO₃ or Cs₂CO₃ may offer advantages.[6]
-
Solvents: A variety of solvents can be used, with the choice often depending on the solubility of the substrates. Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.[3] The reaction can also be performed in neat amine.
Q5: How can I minimize the formation of the Glaser-Hay homocoupling byproduct?
The formation of alkyne dimers through Glaser-Hay coupling is a common side reaction. To minimize this:
-
Strictly Anaerobic Conditions: Oxygen promotes the homocoupling reaction, so it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[3]
-
Copper-Free Conditions: As mentioned, eliminating the copper co-catalyst is a very effective strategy to prevent this side reaction.[4]
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during the Sonogashira coupling of pyrazolo[3,4-b]pyridines.
Problem 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps and Rationale |
| Inactive Catalyst | Verify Catalyst Quality: Ensure your palladium catalyst and ligand are not degraded. Use freshly opened or properly stored reagents. Consider using a different batch or supplier. In situ Reduction of Pd(II): If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure the conditions are suitable for its reduction to the active Pd(0) species. |
| Catalyst Inhibition | Nitrogen Coordination: The nitrogen atoms in the pyrazolo[3,4-b]pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. Solution: Increase the catalyst loading. Alternatively, consider using a ligand that forms a more stable and reactive complex with palladium, such as a bulky electron-rich phosphine or an N-heterocyclic carbene (NHC) ligand. |
| Insufficiently Reactive Halide | Halide Reactivity Order: The reactivity of the halide on the pyrazolo[3,4-b]pyridine follows the general trend: I > Br > Cl. If you are using a bromide or chloride, you may need more forcing conditions. Solution: If possible, synthesize the corresponding iodide, which is generally more reactive. For bromides and chlorides, increase the reaction temperature, use a more active catalyst system, or consider microwave irradiation to accelerate the reaction.[3] |
| Poor Solubility | Substrate Solubility: Pyrazolo[3,4-b]pyridines can have poor solubility in common organic solvents. Solution: Screen different solvents or solvent mixtures (e.g., DMF/THF, dioxane). Ensure all reactants are fully dissolved at the reaction temperature. |
| Incorrect Base | Base Strength and Sterics: The choice of base is critical. An inappropriate base may not be strong enough to deprotonate the alkyne or may cause side reactions. Solution: Screen different amine bases (e.g., Et₃N, DIPEA, DBU) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃). The optimal base can be substrate-dependent. |
Problem 2: Formation of Significant Byproducts
Possible Causes and Solutions:
| Byproduct | Potential Cause | Troubleshooting Steps and Rationale |
| Alkyne Homocoupling (Glaser Product) | Presence of Oxygen and Copper(I): This is the most common side reaction, promoted by oxygen in the presence of a copper co-catalyst. | Degas Thoroughly: Use techniques like freeze-pump-thaw or sparging with an inert gas to remove all traces of oxygen. Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling.[4] Slow Alkyne Addition: Add the alkyne via syringe pump over a period of time. |
| Dehalogenation of Starting Material | Proto-dehalogenation: The halide on the pyrazolo[3,4-b]pyridine is replaced by a hydrogen atom. | Use High Purity Reagents: Traces of water or other protic impurities can be a source of protons. Ensure your solvent and base are anhydrous. Optimize Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of this side reaction. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
| Unidentified Complex Mixture | Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to the degradation of sensitive functional groups. | Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period. Screen Catalysts and Ligands: A different catalyst system may allow for milder conditions. |
Experimental Protocols
General Procedure for Sonogashira Coupling of a Halo-pyrazolo[3,4-b]pyridine
This is a general starting point; optimization will likely be required for specific substrates.
-
To a Schlenk flask, add the halo-pyrazolo[3,4-b]pyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%) if using a copper-catalyzed protocol.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., THF or DMF) and the degassed amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Visualizations
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield Sonogashira reactions.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Ligand Screening for Efficient Cross-Coupling on Electron-Deficient Heterocycles
Welcome to the Technical Support Center dedicated to navigating the complexities of ligand screening for cross-coupling reactions on electron-deficient heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting guidance for this challenging yet critical class of transformations. The electron-deficient nature of many pharmaceutically relevant heterocycles, such as pyridines, pyrimidines, and imidazoles, presents unique challenges to catalyst stability and reactivity. This guide offers a structured approach to overcoming these hurdles through systematic ligand screening and reaction optimization.
Troubleshooting Guide
This section addresses common issues encountered during cross-coupling reactions with electron-deficient heterocycles. Each problem is presented with potential causes and actionable solutions, grounded in mechanistic principles.
Issue 1: Low or No Product Yield
Potential Causes & Solutions:
-
Inefficient Oxidative Addition: The electron-deficient nature of the heterocycle can render the C-X (X = halide, OTf) bond less susceptible to oxidative addition by the low-valent metal center (e.g., Pd(0)).[1][2] This is often the rate-limiting step.
-
Solution: Employ more electron-rich and sterically bulky ligands. Ligands like Buchwald's biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can promote oxidative addition by stabilizing the resulting metal(II) complex and increasing the electron density on the metal center.[3][4]
-
-
Catalyst Deactivation by Heterocycle Coordination: The nitrogen lone pairs of the heterocycle can coordinate to the metal center, leading to catalyst inhibition or the formation of inactive off-cycle species.[5][6]
-
Solution 1: Increase the steric bulk of the ligand. A bulky ligand can physically block the coordination of the heterocycle to the metal center.
-
Solution 2: In Suzuki-Miyaura couplings, consider adding a Lewis acid such as B(OMe)3 to transiently coordinate with the heterocyclic nitrogen, preventing it from poisoning the palladium catalyst.[5]
-
-
Decomposition of the Organometallic Coupling Partner: This is particularly relevant for Suzuki-Miyaura (protodeboronation) and Stille couplings.
-
Solution: Ensure rigorous anhydrous and anaerobic conditions. The presence of water or oxygen can lead to the degradation of boronic acids and organostannanes.[5][7] For anhydrous couplings with bases like K3PO4, the addition of a controlled amount of water (e.g., 5 equivalents) can sometimes be beneficial by facilitating the formation of the active boronate species.[7]
-
-
Unfavorable Reductive Elimination: The final product-forming step can be sluggish, especially with sterically demanding products.
-
Solution: Ligand choice is critical. Ligands with a large bite angle, such as Xantphos, can promote reductive elimination.[8] Conversely, for some systems, more flexible ligands might be required.
-
Issue 2: Significant Formation of Homo-Coupled Byproducts
Potential Causes & Solutions:
-
From the Organometallic Reagent (e.g., Boronic Acid): This is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[2][5]
-
Solution 1: Thoroughly degas the reaction mixture. Employing a robust inert atmosphere (e.g., by performing three vacuum/backfill cycles with argon or nitrogen) is crucial.[9]
-
Solution 2: Optimize the reaction temperature. Higher temperatures can sometimes favor homo-coupling.
-
Solution 3: Adjust the stoichiometry. Using a slight excess of the heterocyclic halide relative to the boronic acid can disfavor homo-coupling of the latter.
-
-
From the Heterocyclic Halide: While less common, this can occur, particularly with highly reactive catalysts.
-
Solution: Screen different palladium precatalysts and ligands. A less reactive catalyst system might be more selective for the desired cross-coupling pathway.
-
Issue 3: Poor Regioselectivity in Polyhalogenated Heterocycles
Potential Causes & Solutions:
-
Similar Electronic and Steric Environments of Halogen Atoms: When multiple halogens are present, the catalyst may not differentiate between them effectively.
-
Solution 1: Exploit differences in C-X bond strength (I > Br > Cl). The oxidative addition will preferentially occur at the weaker C-I bond.[10]
-
Solution 2: Utilize ligands that are highly sensitive to steric hindrance. A bulky ligand may favor reaction at the less sterically encumbered position.
-
Solution 3: Computational studies, such as analyzing the Fukui function, can help predict the most electrophilic sites and guide substrate design or reaction conditions.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for a ligand screen for a novel electron-deficient heterocycle?
A1: There is no "universal" ligand that works for all cross-coupling reactions.[3] However, a good starting point is to screen a diverse set of commercially available ligands that represent different classes.[3] A typical initial screen should include:
-
Bulky, electron-rich monophosphines: e.g., XPhos, SPhos, RuPhos (Buchwald-type ligands).[3][4]
-
N-Heterocyclic Carbenes (NHCs): e.g., IPr, IMes. NHCs are strong σ-donors and can be very effective.[3][12]
-
Bidentate phosphines with varying bite angles: e.g., dppf, DPEPhos, Xantphos.[8][10]
High-throughput experimentation (HTE) kits are commercially available and offer a convenient way to screen a wide array of ligands and reaction conditions rapidly.[13][14][15][16]
Q2: How does the choice of base influence the reaction outcome?
A2: The base plays a crucial role in several steps of the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura and Buchwald-Hartwig reactions.[17][18]
-
In Suzuki-Miyaura couplings, the base activates the boronic acid to form a more nucleophilic boronate species. Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides. The choice of base can depend on the solvent and the stability of the substrates.
-
In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically required to deprotonate the amine. Alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) are commonly used.[18]
The base can also influence catalyst activity through coordination to the metal center.[17] Therefore, screening different bases is an important part of reaction optimization.
Q3: When should I consider using a nickel catalyst instead of palladium?
A3: While palladium is the workhorse for many cross-coupling reactions, nickel catalysis offers distinct advantages, particularly for more challenging transformations.[19]
-
Cost-Effectiveness: Nickel is more earth-abundant and significantly cheaper than palladium, making it attractive for large-scale synthesis.[3]
-
Unique Reactivity: Nickel catalysts can often couple more challenging electrophiles, such as aryl chlorides and phenol derivatives (e.g., tosylates, mesylates).[19] They can also be effective in C-H activation reactions on electron-deficient heterocycles like imidazoles.[20][21]
However, nickel-catalyzed reactions can sometimes require higher catalyst loadings and temperatures and may be more sensitive to air and moisture.[17]
Q4: My reaction looks black and heterogeneous. Does this mean the catalyst has decomposed?
A4: Not necessarily. The formation of a black, heterogeneous mixture is common in many palladium-catalyzed cross-coupling reactions and often indicates the formation of the active Pd(0) species, which can appear as "palladium black".[7] While excessive formation of palladium black can be a sign of catalyst decomposition, a color change to dark brown or black is often normal and does not always correlate with a poor reaction outcome.[7] It is more important to monitor the reaction progress by techniques like TLC, GC, or LC-MS to determine if the reaction is proceeding as expected.[9]
Experimental Protocols
Protocol 1: General High-Throughput Ligand Screening for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening multiple ligands in parallel using a 24-well plate format.
Materials:
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Palladium precatalyst (e.g., Pd2(dba)3 or a Pd(II) salt like Pd(OAc)2)
-
A diverse set of phosphine and NHC ligands
-
Heterocyclic halide (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Base (e.g., K3PO4, 2.0 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Internal standard for GC/LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: In a glovebox, prepare stock solutions of the palladium precatalyst, heterocyclic halide, and internal standard in the chosen solvent.
-
Dispensing Solids: To each well of the reaction block, add the appropriate ligand (typically 1-5 mol% relative to the heterocyclic halide) and the base.
-
Dispensing Liquids: Add the arylboronic acid to each well. Then, using a multichannel pipette, dispense the stock solution of the heterocyclic halide and internal standard into each well. Finally, add the palladium precatalyst stock solution to initiate the reaction.
-
Sealing and Reaction: Seal the reaction block with a cap mat. If not in a glovebox, purge the headspace of each well with an inert gas.[9]
-
Heating and Stirring: Place the reaction block on a preheated hot plate with a magnetic stirrer and heat to the desired temperature (a good starting point is often 80-100 °C) with vigorous stirring.[13]
-
Monitoring and Analysis: After a set time (e.g., 12-24 hours), cool the reaction block to room temperature. Take an aliquot from each well, dilute it, and analyze by GC or LC-MS to determine the conversion and yield relative to the internal standard.
Visualizations
Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow
Caption: Decision-making workflow for troubleshooting low-yielding cross-coupling reactions.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- KitAlysis™ High-Throughput Copper C-N Cross-Coupling Reaction Screening Kit.
- C–H arylation and alkenylation of imidazoles by nickel catalysis - PubMed Central - NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Coupling outcomes for pyridazines, pyrimidines and pyrazines - ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Unleashing high-throughput reaction screening - Unchained Labs.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH.
- Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems | Request PDF - ResearchGate.
- Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate.
- Practical High-Throughput Experimentation for Chemists | ACS Medicinal Chemistry Letters.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing).
- High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
- (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity - ResearchGate.
- preventing homo-coupling side reactions in pyridazine synthesis - Benchchem.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. KitAlysis™ High-Throughput Copper C-N Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
How to avoid homocoupling in Sonogashira reactions of terminal alkynes
A Specialist Guide to Preventing Alkyne Homocoupling
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their Sonogashira couplings and troubleshoot common side reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring you have a robust understanding to adapt and innovate in your own work.
The most common and frustrating side reaction in Sonogashira coupling is the formation of a symmetric butadiyne through the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[1][2][3] This unwanted reaction consumes your alkyne, reduces the yield of the desired product, and complicates purification.[1] This guide will provide a deep dive into the causes of homocoupling and present effective, field-proven strategies to suppress it.
Troubleshooting Guide & FAQs
FAQ 1: I'm seeing a significant amount of a byproduct that appears to be the dimer of my starting alkyne. What is happening and how do I stop it?
Answer: You are observing Glaser or Hay-type homocoupling, the oxidative dimerization of your terminal alkyne.[1][4] This is the most prevalent side reaction in Sonogashira chemistry. It is primarily mediated by the copper(I) co-catalyst and is significantly promoted by the presence of molecular oxygen.[1][2]
The core issue lies in the dual role of the copper catalyst. While it facilitates the formation of a copper-acetylide intermediate to accelerate the desired cross-coupling with the palladium cycle, it also provides a direct pathway for two of these acetylide intermediates to couple with each other, especially in the presence of an oxidant like O₂.[2][5]
Primary Causes at a Glance:
-
Presence of Oxygen: Rigorous exclusion of air is critical. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[1][2][4]
-
Copper(I) Co-catalyst: The copper catalyst is the primary mediator of the homocoupling side reaction.[1][5]
-
High Copper Concentration: An excessive amount of the copper(I) salt can accelerate the rate of homocoupling relative to the cross-coupling.[1]
-
Elevated Temperatures: In some systems, higher temperatures can disproportionately favor the homocoupling pathway.[1]
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to understand the mechanistic landscape. The following diagram illustrates the desired Sonogashira catalytic cycle and the competing, undesired Glaser homocoupling pathway.
Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.
Strategic Solutions to Suppress Homocoupling
Here are actionable strategies, from simple procedural changes to more fundamental modifications of the reaction system.
Strategy 1: The Copper-Free Sonogashira Reaction (Most Effective)
Causality: The most direct way to prevent a copper-mediated side reaction is to remove the copper catalyst entirely.[1][2] Copper-free Sonogashira protocols have been developed that are highly effective at eliminating homocoupling.[3][6][7] These reactions often rely on a highly active palladium catalyst system and may require slightly higher temperatures or different bases, but they completely remove the primary pathway for alkyne dimerization.[8]
When to Use: This is the preferred method when homocoupling is a persistent issue, when working with valuable or complex alkynes, or when substrates contain functional groups that can act as ligands for copper.[2]
See Protocol 1 below for a detailed experimental procedure.
Strategy 2: Rigorous Exclusion of Oxygen
Causality: The oxidative dimerization of the copper acetylide is the key step in the homocoupling pathway.[1] By rigorously removing oxygen from the reaction system, you can significantly slow down this undesired process.
Experimental Steps:
-
Inert Gas: Ensure your reaction is set up under a positive pressure of a high-purity inert gas, such as argon or nitrogen.[1]
-
Degassing: Solvents and liquid reagents must be thoroughly degassed. Common methods include:
-
Freeze-Pump-Thaw: The most effective method for rigorous oxygen removal. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.
-
Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes is a simpler, though slightly less effective, alternative.
-
-
Solid Reagents: Solid reagents should be dried and stored in a desiccator or glovebox. Before adding the solvent, flush the reaction flask containing the solids with an inert gas. A common technique is to evacuate the flask and backfill it with inert gas, repeating this cycle three times.[1]
Strategy 3: Additives and Alternative Atmospheres
Causality: Introducing a reducing agent or a specific atmosphere can create an environment that is inhospitable to the oxidative homocoupling pathway.
-
Dilute Hydrogen Atmosphere: A study by Elangovan et al. demonstrated that conducting the reaction under an atmosphere of dilute hydrogen (e.g., 5-10% H₂ in argon or nitrogen) can dramatically reduce homocoupling to as low as 2%.[4] The hydrogen likely helps to maintain the catalysts in their active, reduced state and scavenges trace oxygen.
-
Reducing Agents: The addition of an excess of a mild reducing agent, such as tin(II) 2-ethylhexanoate or sodium L-ascorbate, has been shown to suppress Glaser coupling, particularly in the context of polymer chemistry.[5]
Strategy 4: Optimization of Reaction Parameters
Causality: The rates of the desired cross-coupling and undesired homocoupling can be influenced differently by concentration and temperature. Fine-tuning these parameters can tip the balance in favor of your desired product.
| Parameter | Recommendation | Rationale |
| Copper Catalyst Loading | Use the minimum effective amount of CuI (e.g., 0.5 - 2 mol%). | High concentrations of copper can accelerate the rate of homocoupling.[1] |
| Reaction Temperature | Start at room temperature if possible. | While some substrates require heat, elevated temperatures can sometimes favor homocoupling.[1][8] Assess the reaction at a lower temperature before increasing it. |
| Rate of Addition | Consider slow addition of the terminal alkyne. | Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling with the aryl halide. |
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling
This protocol is a robust starting point for eliminating homocoupling of terminal alkynes.
Materials:
-
Aryl Halide (e.g., Aryl Iodide or Bromide) (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or Pd(OAc)₂/ligand combination)
-
Anhydrous Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like piperidine)[1][2]
-
Degassed, Anhydrous Solvent (e.g., Toluene, DMF, Acetonitrile)[1]
Procedure:
-
Flask Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[1]
-
Solvent and Reagent Addition: Under a positive flow of inert gas, add the degassed, anhydrous solvent via syringe.
-
Alkyne Addition: Add the terminal alkyne to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (often between room temperature and 100 °C, depending on the reactivity of the aryl halide).[1][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the filter pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
References
-
Gody, G., et al. (2014). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Macromolecules. Available at: [Link]
-
Banu, K.S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
NROChemistry. Sonogashira Coupling. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Rispens, T. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]
-
University of Rochester. (n.d.). The Sonogashira Coupling. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide: Comparing Suzuki and Stille Coupling for the Arylation of Pyrazolo[3,4-b]pyridines
Introduction: The Strategic Importance of Arylated Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to compounds with significant therapeutic potential, including applications as anti-diabetic agents and kinase inhibitors.[3] The functionalization of this core, particularly through the introduction of aryl groups, is a critical step in generating molecular diversity and fine-tuning pharmacological properties. This guide provides an in-depth comparison of two cornerstone palladium-catalyzed cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling and the Stille coupling.
Our objective is to move beyond a simple recitation of pros and cons and instead provide a nuanced, data-driven analysis to guide your selection of the optimal synthetic strategy. We will delve into the mechanistic underpinnings of each reaction, present comparative experimental insights, and offer detailed protocols, empowering you to make informed decisions based on the specific demands of your target molecule and research program.
Mechanistic Foundations: A Tale of Two Catalytic Cycles
At their core, both Suzuki and Stille reactions follow a similar catalytic pathway involving a Pd(0)/Pd(II) cycle: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—organoboron vs. organotin—creates critical differences in reaction requirements and outcomes.
The Suzuki-Miyaura Coupling Cycle
A key distinguishing feature of the Suzuki coupling is the requisite activation of the organoboron species by a base.[4] This activation step forms a more nucleophilic "ate" complex, which facilitates the otherwise slow transmetalation of the organic group from boron to the palladium center.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling Cycle
In contrast, the Stille coupling does not require a base for activation.[6][7] The organostannane is sufficiently nucleophilic to engage in transmetalation directly with the Pd(II) complex. The catalytic cycle is therefore mechanistically more streamlined, a factor that contributes to its famously broad functional group tolerance.[8]
Caption: The catalytic cycle of the Stille cross-coupling.
Head-to-Head Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling hinges on a trade-off between operational simplicity, safety, and reaction scope. The following table summarizes the key decision-making parameters.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Senior Scientist's Insight |
| Organometallic Reagent | Organoboronic acids, esters, or trifluoroborates.[4] | Organostannanes (e.g., R-SnBu₃).[6] | Boronic acids are generally stable, commercially available solids with low toxicity, making them ideal for high-throughput synthesis and library generation. |
| Toxicity & Environment | Low toxicity. Boron byproducts are generally benign and easily removed. | High toxicity. Organotin reagents and byproducts are toxic and pose significant disposal challenges.[9][10] | From a green chemistry and process safety perspective, Suzuki is overwhelmingly preferred. The difficulty in removing trace tin from an API is a major liability in drug development. |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Often performed in aqueous/ethanolic solvent mixtures.[11] | Generally neutral, anhydrous conditions. Does not require a base.[7] | The need for a base in Suzuki coupling can be a liability if the pyrazolo[3,4-b]pyridine core contains base-sensitive functional groups (e.g., esters). |
| Functional Group Tolerance | Good, but can be compromised by the required base. Unprotected N-H groups in heterocycles can sometimes inhibit the catalyst.[12][13] | Excellent. Often considered superior for complex molecules with sensitive functionalities due to the neutral conditions.[8] | For late-stage functionalization of a complex, highly functionalized pyrazolo[3,4-b]pyridine, Stille's tolerance for a vast range of groups is a decisive advantage.[8] |
| Byproducts & Workup | Boron byproducts are typically water-soluble, allowing for simple aqueous extraction. | Tin byproducts (e.g., Bu₃SnCl) are nonpolar, toxic, and notoriously difficult to separate from the product.[7][10] | The workup for Stille reactions is a significant practical drawback, often requiring specific protocols like KF washing to precipitate tin fluoride salts.[14] |
| Performance with Heterocycles | Can be challenging. Nitrogen lone pairs can coordinate to Pd, inhibiting catalysis. Requires careful selection of ligands and conditions.[15] | Generally robust and reliable. Often provides higher and more consistent yields for coupling complex heterocycles.[16] | In a direct comparison for coupling other N-heterocycles, Stille coupling often yields superior results (90-94%) compared to moderate yields for Suzuki (57-66%).[16] |
Experimental Protocols: From Theory to Practice
The following protocols are representative procedures for the arylation of a halo-substituted pyrazolo[3,4-b]pyridine. They are designed to be self-validating, with explanations for key steps.
Protocol 1: Suzuki-Miyaura Arylation
This protocol is adapted from methodologies successfully used for the synthesis of biaryl pyrazolo[3,4-b]pyridine derivatives.[3] It is well-suited for generating libraries where ease of workup and low toxicity are paramount.
Workflow Diagram
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Assembly: To a flame-dried round-bottom flask, add the 4-halo-pyrazolo[3,4-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and palladium(II) dichlorobis(diphenylphosphino)ferrocene [Pd(dppf)Cl₂] (0.05 equiv).
-
Scientist's Note: The use of dppf as a ligand is common for heteroaromatic couplings as it promotes the desired reductive elimination and can prevent catalyst deactivation. K₂CO₃ is a moderately strong base sufficient for activating the boronic acid without promoting significant hydrolysis of sensitive groups.
-
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water. The flask is then sealed, and the mixture is thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and lead to side reactions like homocoupling of the boronic acid.
-
-
Reaction: The reaction mixture is heated to 80-90 °C with vigorous stirring.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is fully consumed (typically 2-12 hours).
-
Workup: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed sequentially with water and saturated aqueous sodium chloride (brine).
-
Rationale: The aqueous wash removes the inorganic base and the boron byproducts.
-
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired arylated pyrazolo[3,4-b]pyridine.[3]
Protocol 2: Stille Arylation
This protocol is designed for situations where the Suzuki coupling fails or gives low yields, particularly with complex or sensitive substrates. It leverages the robust nature of the Stille reaction.
Step-by-Step Methodology:
-
Reagent Assembly: In a flame-dried Schlenk flask under an argon atmosphere, combine the 4-halo-pyrazolo[3,4-b]pyridine (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), and lithium chloride (3.0 equiv).
-
Scientist's Note: Pd(PPh₃)₄ is a common and effective Pd(0) source. LiCl is often added as an additive in Stille couplings; the chloride ion is believed to accelerate the transmetalation step by displacing other ligands from the palladium center.
-
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., dioxane or DMF). Stir for 10 minutes, then add the aryl-stannane (e.g., Ar-SnBu₃) (1.1 equiv) via syringe.
-
Reaction: The mixture is heated to 90-110 °C and stirred under argon.
-
Monitoring: The reaction is monitored by TLC or LC-MS. Stille reactions are often complete within 1-6 hours.
-
Workup for Tin Removal: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate. The solution is then washed with a saturated aqueous solution of potassium fluoride (KF).
-
Rationale: This is the critical step for removing the toxic tin byproducts. Fluoride has a high affinity for tin, forming insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration through a pad of Celite®.[14]
-
-
Purification: The filtrate is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude material is purified by flash column chromatography.
Decision Framework: Choosing Your Coupling Partner
To streamline your decision-making process, consider the following workflow.
Sources
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Workup [chem.rochester.edu]
- 15. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 16. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Kinase Assay Protocols for Novel Pyrazolo[3,4-b]pyridine Inhibitors
For researchers, scientists, and drug development professionals venturing into the promising landscape of kinase inhibition, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure.[1] Its derivatives have shown potent inhibitory activity against a wide array of kinases, including cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1), making them attractive candidates for therapeutic development.[1][2][3][4][5] This guide provides an in-depth comparison of common in vitro kinase assay formats and a detailed, field-proven protocol for characterizing novel pyrazolo[3,4-b]pyridine inhibitors.
The Critical Choice: Selecting the Right In Vitro Kinase Assay
The first and most crucial step in characterizing a novel inhibitor is selecting the appropriate assay. The choice of assay technology can significantly impact the quality and relevance of your data. The ideal assay should be sensitive, reproducible, and suitable for your specific throughput needs, whether for initial high-throughput screening (HTS) or detailed lead optimization.[6][7]
Here, we compare the most prevalent in vitro kinase assay formats, offering insights into their principles, advantages, and limitations to guide your decision-making process.
| Assay Format | Principle | Advantages | Disadvantages | Best Suited For |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[8][9] | "Gold standard" for direct measurement of kinase activity, high sensitivity, and versatility across a broad range of kinases.[6][9] | Requires handling of radioactive materials and specialized disposal, labor-intensive, and not ideal for high-throughput screening.[6][9] | Detailed kinetic studies and validation of hits from primary screens. |
| Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo®) | Quantifies kinase activity by measuring the depletion of ATP (Kinase-Glo®) or the generation of ADP (ADP-Glo®) using a luciferase-based reaction.[7][10][11] | Homogeneous "mix-and-read" format, high sensitivity, suitable for HTS, and applicable to virtually any kinase.[8][11][12] | Indirect measurement of phosphorylation, potential for interference from compounds that affect luciferase. | High-throughput screening (HTS) and primary hit identification. |
| Fluorescence-Based Assays (TR-FRET, FP) | TR-FRET (e.g., HTRF®, LanthaScreen®): Measures the transfer of energy between a donor and acceptor fluorophore on a substrate and a phospho-specific antibody.[10] FP (Fluorescence Polarization): Measures the change in polarization of a fluorescently labeled tracer that is displaced from the kinase by an inhibitor.[9] | Homogeneous, non-radioactive, and suitable for HTS.[9][10] TR-FRET is highly sensitive and robust.[10][13] FP directly measures binding affinity.[14] | Can be susceptible to interference from fluorescent compounds. Assay development can be complex.[6] | HTS, lead optimization, and studying inhibitor binding kinetics. |
| AlphaScreen®/AlphaLISA® | A bead-based proximity assay where phosphorylation of a biotinylated substrate brings donor and acceptor beads close, generating a chemiluminescent signal.[8][15] | Highly sensitive, homogeneous, and suitable for a wide range of substrates (peptides, full-length proteins).[16] | Can be sensitive to light and requires a specialized reader. Potential for bead aggregation issues. | HTS and investigating protein-protein interactions. |
Visualizing the Assay Selection Workflow
Caption: A flowchart to guide the selection of an appropriate in vitro kinase assay based on the research objective.
Recommended Protocol: A Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
For the initial characterization and lead optimization of novel pyrazolo[3,4-b]pyridine inhibitors, a Homogeneous Time-Resolved Fluorescence (HTRF®) assay offers a robust and high-throughput-compatible solution. This protocol is designed to be a starting point and should be optimized for the specific kinase and inhibitor being studied.
Principle of the HTRF® KinEASE™ Assay
The HTRF® KinEASE™ assay is a semi-universal method that measures the phosphorylation of a biotinylated substrate peptide.[17][18] The detection is based on TR-FRET between a europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) which binds to the biotinylated phosphorylated substrate.
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. promega.com.br [promega.com.br]
- 12. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. revvity.com [revvity.com]
- 17. youtube.com [youtube.com]
- 18. resources.revvity.com [resources.revvity.com]
A Guide to Reaction Kinetics in Sequential Cross-Coupling of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant therapeutic potential.[1] Its derivatives have been investigated as potent inhibitors for various kinases and as anticancer and antienteroviral agents.[2][3][4] The dihalogenated derivative, 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, represents a particularly versatile starting material for the synthesis of complex, multi-substituted analogues. Its value lies in the differential reactivity of the two carbon-halogen bonds, which enables selective, sequential functionalization.
This guide provides an in-depth analysis of the reaction kinetics governing these sequential coupling reactions. We will compare two common, powerful strategies—Sonogashira/Suzuki and Suzuki/Buchwald-Hartwig sequences—and elucidate the mechanistic principles that ensure high selectivity. The objective is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to rationally design and execute synthetic routes for building diverse molecular libraries from this key intermediate.
Pillar 1: Understanding the Kinetic Basis of Regioselectivity
The success of any sequential cross-coupling strategy on a dihalogenated substrate hinges on the ability to selectively address one reactive site while leaving the other intact for a subsequent transformation. In the case of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, this selectivity is primarily governed by the kinetics of the oxidative addition step in the palladium catalytic cycle.[5]
Two main factors dictate the preferred reaction site:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The C−I bond is significantly weaker and more polarizable than the C−Br bond. Consequently, the energy barrier for oxidative addition of a Pd(0) catalyst across the C−I bond is substantially lower. This results in a much faster reaction rate for coupling at the C3-iodo position compared to the C6-bromo position.[6] This intrinsic reactivity difference (rate: C–I >> C–Br) is the primary driver of selectivity.[7]
-
Electronic and Steric Environment: The electronic properties of the heterocyclic ring system also play a role. The precise electron distribution, influenced by the nitrogen atoms in both the pyrazole and pyridine rings, modulates the electrophilicity of the carbon atoms bearing the halogens.[8] However, for mixed dihalides like the bromo-iodo substrate, the difference in BDE is the overwhelmingly dominant factor.[6]
By carefully controlling reaction conditions—such as temperature, reaction time, and catalyst choice—one can exploit this kinetic differential to achieve nearly perfect chemoselectivity for the C3-iodo position in the first coupling step.
Caption: Kinetic preference for Pd(0) oxidative addition.
Pillar 2: A Comparative Guide to Sequential Coupling Strategies
We will now compare two robust and widely applicable sequential coupling strategies. The choice between them is dictated by the desired final substitution pattern—specifically, whether a carbon-carbon or a carbon-nitrogen bond is to be formed at the C6 position.
Strategy A: Sonogashira / Suzuki-Miyaura Sequential Coupling
This sequence is ideal for synthesizing derivatives with an alkyne moiety at C3 and an aryl or vinyl group at C6. The Sonogashira reaction, known for its mild conditions and tolerance of the C-Br bond, is an excellent choice for the initial, selective functionalization.[9]
Step 1: Sonogashira Coupling at C3-Iodo The first step involves the selective palladium- and copper-cocatalyzed coupling of a terminal alkyne with the C3-iodo position. The reaction proceeds rapidly at or near room temperature, leaving the C6-bromo position untouched.
Step 2: Suzuki-Miyaura Coupling at C6-Bromo The resulting 3-alkynyl-6-bromo intermediate is then subjected to Suzuki-Miyaura coupling conditions.[10] This step typically requires a different palladium catalyst system and more forcing conditions (higher temperature) to activate the more robust C-Br bond. The electronic modification of the scaffold by the C3-alkynyl group generally has a minimal impact on the feasibility of the second coupling.
Caption: Workflow for Sonogashira/Suzuki sequential coupling.
Strategy B: Suzuki-Miyaura / Buchwald-Hartwig Amination Sequential Coupling
This pathway is a cornerstone for producing derivatives bearing an aryl group at C3 and a nitrogen-based substituent at C6, a common motif in medicinal chemistry.
Step 1: Suzuki-Miyaura Coupling at C3-Iodo Similar to the first strategy, the initial step leverages the high reactivity of the C-I bond. A Suzuki-Miyaura coupling with an arylboronic acid or ester proceeds with high selectivity for the C3 position under relatively mild conditions.[11]
Step 2: Buchwald-Hartwig Amination at C6-Bromo The 3-aryl-6-bromo intermediate is then used in a Buchwald-Hartwig amination to form a C-N bond at the C6 position.[12] This reaction requires a carefully selected palladium/ligand system, as the steric and electronic properties of the C3-aryl group can influence the kinetics of the second coupling. Modern, sterically hindered biarylphosphine ligands are often essential to achieve high yields.[13]
Caption: Workflow for Suzuki/Buchwald-Hartwig coupling.
Pillar 3: Comparative Data and Experimental Protocols
The choice of catalyst, ligand, base, and solvent is critical for maximizing yield and selectivity while minimizing side reactions such as debromination or di-coupling. The following tables summarize typical starting conditions for each reaction type, based on established methodologies for similar heterocyclic systems.
Comparative Data Tables
Table 1: Typical Conditions for C3-Iodo Selective Coupling (Step 1)
| Parameter | Sonogashira Coupling | Suzuki-Miyaura Coupling |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(dppf)Cl₂ (2-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) | None |
| Ligand | PPh₃ (often from catalyst) | dppf (from catalyst) |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | THF or DMF | 1,4-Dioxane/H₂O or DMF |
| Temperature | 25 - 60 °C | 60 - 90 °C |
| Typical Time | 1 - 6 hours | 4 - 12 hours |
Table 2: Typical Conditions for C6-Bromo Coupling (Step 2)
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%) | Pd₂(dba)₃ (2-5 mol%) or G3-precatalysts |
| Ligand | SPhos, XPhos, or RuPhos (4-10 mol%) | XPhos, RuPhos, or BrettPhos (4-10 mol%) |
| Base | K₃PO₄ or K₂CO₃ | NaOt-Bu or K₂CO₃ |
| Solvent | Toluene or 1,4-Dioxane/H₂O | Toluene or 1,4-Dioxane |
| Temperature | 90 - 110 °C | 90 - 110 °C |
| Typical Time | 6 - 24 hours | 8 - 24 hours |
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating systems. The described conditions are based on robust, field-proven methodologies that prioritize selectivity and yield.
Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position
Objective: To synthesize 6-Bromo-3-(phenylethynyl)-1H-pyrazolo[3,4-b]pyridine.
Causality Behind Choices:
-
Catalyst System (Pd(PPh₃)₂Cl₂/CuI): This is the classic, highly reliable catalyst system for Sonogashira couplings. The palladium component facilitates the main catalytic cycle, while the copper(I) co-catalyst is crucial for activating the alkyne via the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[14]
-
Base (Et₃N): Triethylamine serves a dual purpose. It acts as a base to neutralize the HI byproduct generated during the reaction, and it often serves as a solvent or co-solvent. Its basicity is sufficient to deprotonate the terminal alkyne without causing unwanted side reactions.[9]
-
Solvent (THF): Anhydrous THF is an excellent solvent for this reaction, as it solubilizes the organic substrate, the catalyst complex, and the alkyne.
-
Temperature (Room Temp): The high reactivity of the C-I bond allows this reaction to proceed efficiently at room temperature, which is key to preventing any competing reaction at the C-Br bond.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol, 1.0 eq).
-
Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (3.0 mmol, 3.0 eq) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature (25 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination at the C6-Bromo Position
Objective: To synthesize 3-Aryl-6-(morpholino)-1H-pyrazolo[3,4-b]pyridine from a 3-Aryl-6-bromo intermediate.
Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): This combination is a highly active and versatile "generation 2" catalyst system for C-N bond formation.[13] Pd₂(dba)₃ is a stable Pd(0) source. XPhos is a bulky, electron-rich biarylphosphine ligand that promotes the rate-limiting reductive elimination step and stabilizes the active monoligated Pd(0) species, which is crucial for the oxidative addition to the relatively inert C-Br bond.[15]
-
Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and generate the active palladium-amido complex in the catalytic cycle.[13]
-
Solvent (Toluene): Anhydrous toluene is a common high-boiling solvent for Buchwald-Hartwig aminations, allowing the reaction to be heated to the temperatures necessary to activate the C-Br bond.
-
Temperature (100-110 °C): Elevated temperatures are required to overcome the higher activation energy for oxidative addition to the C-Br bond compared to the C-I bond.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the 3-Aryl-6-bromo-1H-pyrazolo[3,4-b]pyridine intermediate (1.0 mmol, 1.0 eq).
-
Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).
-
Add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) and morpholine (1.2 mmol, 1.2 eq) via syringe.
-
Heat the reaction mixture to 110 °C in a pre-heated oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
After cooling to room temperature, quench the reaction by adding water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The selective sequential functionalization of 6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a powerful strategy for generating novel chemical entities for drug discovery. The kinetic disparity between the C-I and C-Br bonds, rooted in their differing bond dissociation energies, provides a reliable handle for achieving high chemoselectivity. By choosing the appropriate palladium-catalyzed cross-coupling reaction and carefully tuning the catalyst system and reaction conditions, researchers can predictably perform a reaction at the C3-iodo position while preserving the C6-bromo site for a subsequent, distinct transformation. The comparative analysis and protocols provided herein offer a robust framework for harnessing the unique reactivity of this scaffold, enabling the efficient and logical synthesis of complex, high-value molecules.
References
-
Journal of Medicinal Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]
-
Accounts of Chemical Research. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]
-
Chemical Reviews. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
Chemical Reviews. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
Molecules. (2019). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ARKIVOC. (2015). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
-
Journal of the American Chemical Society. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemical Science. (2018). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]
-
Angewandte Chemie International Edition. (2021). C(sp²)−I selective cross‐coupling of bromo(iodo)arenes with alkyl Grignard reagents. [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. [Link]
-
Organic & Biomolecular Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
-
Dalton Transactions. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
Journal of the American Chemical Society. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. [Link]
-
Nature Communications. (2018). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. [Link]
-
Molecules. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. [Link]
-
Pharmaceuticals. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]
-
Organic Process Research & Development. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. (2020). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. [Link]
-
CatSci Ltd. A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]
-
Molecules. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. [Link]
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. catsci.com [catsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
